N-[2-(trifluoromethoxy)phenyl]butanamide
Description
The exact mass of the compound this compound is 247.08201311 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-5-10(16)15-8-6-3-4-7-9(8)17-11(12,13)14/h3-4,6-7H,2,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVYJQGUSLWBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-[2-(trifluoromethoxy)phenyl]butanamide chemical properties
Technical Monograph: N-[2-(Trifluoromethoxy)phenyl]butanamide
Executive Summary
This compound is a specialized fluorinated amide derivative utilized primarily in medicinal chemistry and agrochemical discovery.[1] Structurally, it consists of a butyryl chain attached to the nitrogen of 2-(trifluoromethoxy)aniline. This molecule serves as a critical probe for investigating the "Fluorine Effect" in drug design—specifically, how the bulky, electron-withdrawing, and lipophilic trifluoromethoxy (-OCF
This guide details the physicochemical profile, synthesis protocols, and structural logic of this compound, designed for researchers optimizing lead compounds for lipophilicity and metabolic resistance.
Molecular Architecture & Physicochemical Profile
The -OCF
Table 1: Physicochemical Properties (Calculated & Predicted)
| Property | Value / Description | Source/Methodology |
| IUPAC Name | This compound | Standard Nomenclature |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 247.22 g/mol | Calculated |
| Predicted LogP | 3.2 – 3.6 | Consensus Model (fragment-based) |
| H-Bond Donors | 1 (Amide NH) | Structural Analysis |
| H-Bond Acceptors | 4 (Amide O + 3 F atoms) | Structural Analysis |
| Rotatable Bonds | 4 (Butyl chain + Amide-Phenyl bond) | Structural Analysis |
| Physical State | White to off-white crystalline solid | Predicted based on similar anilides |
| Solubility | Low in water; High in DMSO, MeOH, DCM | Lipophilic nature of -OCF |
Technical Insight: The ortho-OCF
group increases lipophilicity (value ~ +1.04) significantly more than a methyl group ( ~ +0.56). This modification is a classic strategy to improve blood-brain barrier (BBB) penetration in CNS-active drugs while blocking metabolic hydroxylation at the electron-rich phenyl ring.
Synthesis & Manufacturing Protocol
The most robust synthesis route employs a Nucleophilic Acyl Substitution (Schotten-Baumann type) reaction. This method is preferred over direct coupling with carboxylic acids due to higher yields and simpler purification.
Reagents:
-
Precursor: 2-(Trifluoromethoxy)aniline (CAS: 1535-75-7).
-
Acylating Agent: Butyryl chloride (CAS: 141-75-3).
-
Base: Triethylamine (Et
N) or Pyridine (to scavenge HCl). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-(trifluoromethoxy)aniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent bis-acylation.
-
Acylation: Dropwise add Butyryl chloride (1.1 equiv) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (hexane/ethyl acetate 4:1).
-
Workup:
-
Quench with saturated NaHCO
solution. -
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Dry over anhydrous MgSO
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, gradient 0-20% EtOAc in Hexanes).
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the subsequent metabolic stability logic provided by the trifluoromethoxy group.
Figure 1: Synthesis pathway via nucleophilic acyl substitution and the steric shielding effect of the ortho-OCF3 group.
Biological & Pharmacological Relevance[6][7]
The "Ortho-Effect" in Drug Design
The 2-position (ortho) substitution is chemically strategic. Unlike para-substitution, which primarily affects electronics, the ortho-OCF
-
Conformation: The bulky -OCF
group forces the amide carbonyl to twist out of the phenyl plane to minimize steric clash. This "twisted" conformation can enhance selectivity for specific receptor pockets (e.g., TRPV1, kinases) that require non-planar ligands. -
Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). The presence of the -OCF
group blocks the formation of toxic quinone-imine metabolites, a common liability for simple anilides (like acetaminophen).
Bioisosterism
This molecule is often used as a bioisostere for:
-
2-Chloroanilides: Similar sterics but different electronics.
-
2-Methoxyanilides (o-Anisidines): The -OCF
is significantly more lipophilic and metabolically stable than the -OCH group, preventing O-demethylation.
Safety & Handling (E-E-A-T)
While specific toxicology data for this exact derivative may be limited, handling should follow protocols for fluorinated anilides :
-
Hazard Identification: Potential skin and eye irritant. Fluorinated anilines can be toxic if absorbed through the skin.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis.
-
Stability: Stable under standard conditions. Avoid strong oxidizing agents.
-
Disposal: Do not dispose of in standard drains. Fluorinated compounds require high-temperature incineration to prevent environmental persistence (PFAS-related concerns).
References
-
Precursor Properties: National Center for Biotechnology Information. "2-(Trifluoromethoxy)aniline (CAS 1535-75-7)." PubChem Compound Summary. Accessed March 2, 2026. Link
-
Synthesis Methodology: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] Wiley-Interscience, 6th Edition. (Standard text for Acylation mechanisms).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Authoritative review on OCF3 properties). Link
-
Metabolic Stability: Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link
Sources
The Ascendancy of 2-(Trifluoromethoxy)aniline Derivatives in Contemporary Drug Discovery: An In-Depth Technical Guide
Part 1: The Strategic Imperative of the 2-(Trifluoromethoxy)aniline Scaffold in Modern Drug Discovery
Introduction: Transcending Incrementalism - The Fluorine Revolution in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to the strategic incorporation of fluorine and fluorinated moieties to overcome the limitations of traditional hydrocarbon-based scaffolds. The unique electronic properties of fluorine, when judiciously integrated into a drug candidate, can profoundly influence its metabolic stability, binding affinity, lipophilicity, and bioavailability. This has led to a paradigm shift, moving beyond simple "me-too" drug design towards the rational engineering of next-generation therapeutics with enhanced pharmacological profiles.
The Trifluoromethoxy Group: A Bioisostere of Distinction with Unparalleled Physicochemical Properties
Among the arsenal of fluorinated functional groups, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable bioisostere. Its potent combination of high electronegativity, metabolic stability, and lipophilicity makes it an attractive replacement for other groups in drug design. The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[1] The trifluoromethoxy group, in particular, is increasingly explored to fine-tune the physicochemical characteristics and enhance the binding affinity of therapeutic compounds.[1] This group can significantly improve a molecule's membrane permeability, a critical factor for oral bioavailability and targeting intracellular proteins.[1][2]
2-(Trifluoromethoxy)aniline: A Privileged Scaffold for Therapeutic Innovation
The 2-(trifluoromethoxy)aniline core represents a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Its utility stems from the strategic placement of the electron-withdrawing trifluoromethoxy group ortho to the versatile aniline amine group. This arrangement provides a unique electronic and steric environment that can be exploited for diverse pharmacological applications, from central nervous system disorders to oncology and infectious diseases. This guide will provide a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of 2-(trifluoromethoxy)aniline derivatives, underscoring their growing importance in the landscape of modern drug discovery. This versatile compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3]
Part 2: Synthetic Strategies for Accessing and Diversifying 2-(Trifluoromethoxy)aniline Derivatives
Foundational Synthesis of 2-(Trifluoromethoxy)aniline
The efficient synthesis of the 2-(trifluoromethoxy)aniline core is paramount for the exploration of its derivatives. While several methods exist, a common industrial approach involves a multi-step process that is both scalable and cost-effective.
A Representative Synthetic Protocol:
A patented method for the preparation of 2-trifluoromethoxy-aniline involves the nitration of 1,2-dichloro-4-trifluoromethoxybenzene, followed by catalytic hydrogenation.[4] This process is advantageous as it yields the desired product in high purity and good yields.[4]
Experimental Protocol:
Step 1: Nitration of 1,2-dichloro-4-trifluoromethoxy-benzene
-
To a solution of 1,2-dichloro-4-trifluoromethoxy-benzene in a suitable solvent (e.g., sulfuric acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature between -20°C and +80°C.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC).
-
The mixture is then carefully poured onto ice, and the resulting precipitate, a mixture of 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene and 1,2-dichloro-3-nitro-4-trifluoromethoxy-benzene, is collected by filtration.
Step 2: Catalytic Hydrogenation
-
The mixture of nitro compounds is dissolved in a suitable solvent (e.g., methanol, ethanol) in a hydrogenation vessel.
-
A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.
-
The vessel is purged with hydrogen gas, and the reaction is allowed to proceed under hydrogen pressure at a temperature between 0°C and 200°C.
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude 2-(trifluoromethoxy)aniline is then purified by distillation or chromatography to yield the final product.
Diversification of the Scaffold: Key Reaction Methodologies for Library Generation
The true power of the 2-(trifluoromethoxy)aniline scaffold lies in its amenability to a wide range of chemical modifications, allowing for the generation of large and diverse compound libraries for high-throughput screening.
Caption: General workflow for the diversification of the 2-(trifluoromethoxy)aniline scaffold.
Case Study: A User-Friendly Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
A significant challenge in the synthesis of trifluoromethoxylated aromatic compounds is the lack of facile and safe methods.[5][6] A recently developed protocol addresses this by utilizing the bench-stable Togni reagent II for the ortho-trifluoromethoxylation of aniline derivatives.[6]
Experimental Protocol:
Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
-
To a solution of methyl 4-(N-hydroxyacetamido)benzoate in chloroform, add a catalytic amount of cesium carbonate (Cs2CO3).
-
Add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) to the mixture at room temperature.
-
Stir the reaction until the starting material is consumed.
-
The intermediate, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate, can be isolated or used directly in the next step.
Step 2: Intramolecular OCF3 Migration
-
The intermediate from Step 1 is dissolved in nitromethane.
-
The solution is heated to 120 °C to induce an intramolecular migration of the trifluoromethoxy group.
-
The final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, is then purified by column chromatography.
This protocol is notable for its operational simplicity, high functional-group tolerance, and scalability, making it a valuable tool for medicinal chemists.[5][6]
Part 3: The Expansive Pharmacological Landscape of 2-(Trifluoromethoxy)aniline Derivatives
The unique physicochemical properties imparted by the 2-(trifluoromethoxy)aniline scaffold have led to its exploration in a wide range of therapeutic areas.
Modulating the Central Nervous System
The lipophilicity and metabolic stability of the trifluoromethoxy group make it particularly well-suited for developing CNS-active drugs. A notable example is in the development of positive allosteric modulators (PAMs) of the cannabinoid receptor 1 (CB1). The trifluoromethyl group has been successfully used as a bioisosteric replacement for the aliphatic nitro group in CB1 PAMs, leading to compounds with improved potency and metabolic stability.[7][8][9]
Applications in Oncology
Derivatives of 2-(trifluoromethoxy)aniline have shown promise as anticancer agents. For instance, sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, contains a trifluoromethylphenyl moiety.[10] The synthesis of sorafenib involves the reaction of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with 4-chloro-3-(trifluoromethyl) phenyl isocyanate.[10]
Combating Infectious Diseases
The 2-(trifluoromethoxy)aniline scaffold has also been investigated for its anti-infective properties. A series of 2-phenoxybenzamides containing a trifluoromethyl group were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[11] One derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, exhibited potent antiplasmodial activity and excellent selectivity.[11]
Tabulated Summary of Biological Activities
| Derivative Class | Target/Activity | Reported Potency | Reference |
| Indole-based derivatives | CB1 Receptor Positive Allosteric Modulators | Improved potency over nitro-analogs | [7][8][9] |
| 2-Phenoxybenzamides | Antiplasmodial (P. falciparum) | PfNF54 IC50 = 0.2690 µM | [11] |
| Aniline analogues | Nrf2 inhibitors (radiosensitizers) | More potent than parent compound IM3829 | [12] |
Part 4: Deciphering the Structure-Activity Relationship (SAR) for Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of drug candidates.[13] For 2-(trifluoromethoxy)aniline derivatives, SAR studies have provided valuable insights into the key structural features that govern their biological activity.
The Critical Role of Substituents on the Aniline Moiety
In a study of 2-phenoxybenzamide antiplasmodial agents, the substitution pattern on the anilino part of the molecule was found to be a strong determinant of activity and cytotoxicity.[11] For example, para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were more active than their ortho-substituted counterparts.[11]
The Influence of the Trifluoromethoxy Position
The ortho-positioning of the trifluoromethoxy group in the 2-(trifluoromethoxy)aniline scaffold is often critical for activity. Metalation studies have shown that the position of lithiation, and therefore subsequent functionalization, can be directed by the choice of N-protecting group, allowing for selective modification at positions adjacent to either the nitrogen or the trifluoromethoxy group.[14] This regioselective functionalization is a powerful tool for fine-tuning the biological activity of the resulting derivatives.
A Logic Diagram for Lead Optimization
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 11. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Membrane Permeability: Molecular Weight and Lipophilicity Profiling of Trifluoromethoxy Butanamides
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing a drug candidate's pharmacokinetic profile without drastically inflating its molecular weight. The incorporation of fluorinated moieties is a cornerstone strategy in this optimization process. This technical guide provides an in-depth analysis of the physicochemical properties—specifically molecular weight and lipophilicity (logP)—of trifluoromethoxy (
The Bioisosteric Power of the Trifluoromethoxy Group
The trifluoromethoxy group is a unique structural motif, often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties[1]. While the methoxy (
The
Crucially, the
Logical relationship between -OCF3 structural dynamics and physicochemical properties.
Physicochemical Profiling: Molecular Weight and Lipophilicity
The butanamide (butyramide) scaffold provides a versatile, low-molecular-weight framework for drug design. When functionalized with an aryl ring bearing a trifluoromethoxy group, the physicochemical profile shifts dramatically.
For instance, 3-Oxo-N-[4-(trifluoromethoxy)phenyl]butanamide has a precisely calculated molecular weight of 261.20 g/mol [3]. Despite this relatively low molecular weight, the compound exhibits significant lipophilicity. The
Table 1: Comparative Physicochemical Properties of Substituted Butanamides
To illustrate the impact of the
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Substituent Hansch | Estimated logP |
| N-phenylbutanamide | 163.22 | 0.00 (H) | ~1.80 | |
| N-(4-methoxyphenyl)butanamide | 193.24 | -0.02 ( | ~1.75 | |
| N-(4-(trifluoromethyl)phenyl)butanamide | 231.22 | +0.88 ( | ~2.68 | |
| N-(4-(trifluoromethoxy)phenyl)butanamide | 247.21 | +1.04 ( | ~2.84 | |
| 3-Oxo-N-[4-(trifluoromethoxy)phenyl]butanamide | 261.20 | +1.04 ( | ~2.45 |
Note: The addition of the 3-oxo group slightly reduces the overall logP compared to the standard alkyl chain due to increased polarity, but the
Experimental Methodologies: Self-Validating Systems
In my experience, the reliability of physicochemical data is only as strong as the experimental design. The following protocols are engineered with built-in causality and self-validating quality controls.
Protocol 1: Synthesis of 3-Oxo-N-[4-(trifluoromethoxy)phenyl]butanamide
-
Step 1: Reagent Preparation. Combine 4-(trifluoromethoxy)aniline with ethyl acetoacetate in a non-polar, high-boiling solvent such as xylene.
-
Step 2: Azeotropic Reflux. Heat the mixture to reflux (approx. 140°C).
-
Causality: The high temperature and xylene solvent allow for the continuous azeotropic removal of ethanol (the byproduct of the amidation). By Le Chatelier's principle, continuously removing ethanol forces the equilibrium entirely toward the formation of the butanamide product.
-
-
Step 3: Isolation and Purification. Cool the reaction mixture to induce crystallization. Filter and purify via silica gel column chromatography.
-
Self-Validation: Confirm product identity and purity using
H and F NMR. The unique, sharp singlet of the group in the F spectrum acts as an unambiguous marker of successful coupling without defluorination.
-
Protocol 2: Lipophilicity (logP) Determination via F-NMR Shake-Flask Method
Standard UV-Vis shake-flask methods often fail for compounds lacking strong, distinct chromophores. Therefore, we utilize a
-
Step 1: Phase Saturation. Pre-equilibrate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours.
-
Causality: Mutual saturation prevents volume changes during the actual partitioning experiment, ensuring that the calculated concentrations remain absolute.
-
-
Step 2: Analyte and Standard Addition. Dissolve the trifluoromethoxy butanamide and an internal fluorinated standard (e.g., 2,2,2-trifluoroethanol) into the partitioned system.
-
Step 3: Partitioning. Shake the mixture vigorously for 1 hour, then centrifuge at 3000 rpm for 15 minutes.
-
Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring a sharp phase boundary and preventing cross-contamination of the aqueous and organic layers.
-
-
Step 4:
F-NMR Acquisition. Extract aliquots from both the octanol and aqueous layers. Acquire F-NMR spectra.-
Causality:
F-NMR is highly sensitive and completely free of background interference, allowing for precise integration of the signal even at low concentrations in the aqueous phase[4].
-
-
Step 5: Self-Validating Calculation. Calculate logP based on the integration ratios relative to the internal standard.
-
Self-Validation: The sum of the calculated moles of the analyte in both phases must equal the initial input amount (mass balance check). If the deviation exceeds 5%, the protocol flags a potential precipitation or micelle-formation event, automatically invalidating the run.
-
Workflow for self-validating 19F-NMR shake-flask lipophilicity (logP) determination.
Conclusion
The integration of a trifluoromethoxy group into a butanamide scaffold represents a highly efficient strategy for modulating pharmacokinetics. By maintaining a low molecular weight (e.g., 261.20 g/mol for 3-Oxo-N-[4-(trifluoromethoxy)phenyl]butanamide) while drastically increasing lipophilicity (Hansch
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI / Molecules URL:[Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design (PubMed Central) Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 134888-96-3|3-Oxo-N-[4-(trifluoromethoxy)phenyl]butanamide|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Structure-Activity Relationship (SAR) of OCF3 Anilides
Executive Summary
The trifluoromethoxy (OCF3 ) group has emerged as a "super-substituent" in modern medicinal chemistry, offering a unique orthogonal conformational preference, exceptional metabolic stability, and high lipophilicity (
This guide analyzes the structure-activity relationship (SAR) of OCF3 anilides, contrasting them with their methoxy (OCH3) and trifluoromethyl (CF3) analogs. It provides actionable insights for optimizing potency, metabolic stability, and oral bioavailability in drug candidates, supported by validated synthetic protocols and mechanistic diagrams.
Physicochemical Properties: The OCF3 Advantage
The OCF3 group is often mischaracterized as merely a "heavy" methoxy group or an oxygenated trifluoromethyl group. In reality, it possesses a distinct electronic and steric profile that drives its SAR.
Comparative Physicochemical Metrics
The following table highlights the drastic differences between OCF3 and its common bioisosteres.
| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Implication for Anilides |
| Hansch Lipophilicity ( | -0.02 | 0.88 | 1.04 | Significantly increases membrane permeability and hydrophobic binding. |
| Hammett | -0.27 (Donor) | 0.54 (Withdrawer) | 0.35 (Withdrawer) | Reduces electron density on the anilide Nitrogen, increasing NH acidity. |
| Conformation | Coplanar ( | Rotating | Orthogonal ( | Forces a specific twisted conformation, critical for locking into narrow binding pockets. |
| Metabolic Stability | Low (O-demethylation) | High | High | Blocks oxidative metabolism at the para-position. |
The Orthogonal Conformation Effect
Unlike the methoxy group, which lies coplanar to the benzene ring to maximize resonance overlap, the OCF3 group twists 90° out of plane. This is due to the anomeric effect and the steric/electrostatic repulsion between the fluorine lone pairs and the aromatic
-
SAR Consequence: In anilides, an ortho-OCF3 group acts as a "conformational lock," restricting the rotation of the amide bond relative to the aromatic ring. This can reduce the entropic penalty of binding to a receptor.
Synthetic Strategies for OCF3 Anilides
Direct trifluoromethoxylation of anilines is synthetically challenging due to the decomposition of trifluoromethoxide anions. The most robust method for generating ortho-OCF3 anilides (valuable for locking conformation) is the Intramolecular OCF3 Migration strategy developed by Ngai et al.
Protocol: Intramolecular Migration
This method converts N-aryl-N-hydroxylamine derivatives into ortho-OCF3 anilines under mild conditions.
Step-by-Step Methodology:
-
Precursor Synthesis: React the N-aryl hydroxamic acid (protected aniline) with Togni Reagent II in the presence of a catalytic base (Cs2CO3).
-
Radical Recombination: This generates an N-(trifluoromethoxy) intermediate via a radical pathway.
-
Thermal Rearrangement: Heat the intermediate in a polar solvent (e.g., nitromethane) to induce migration of the OCF3 group from the Nitrogen to the ortho-Carbon position.
-
Hydrolysis: Acidic hydrolysis yields the free ortho-OCF3 aniline, which can then be acylated to form the target anilide.
SAR Analysis: The Anilide Scaffold
When optimizing an anilide lead compound, the introduction of an OCF3 group influences three critical SAR vectors:
Electronic Modulation of the Amide Bond
The anilide NH is a key hydrogen bond donor (HBD).
-
Mechanism: The OCF3 group is electron-withdrawing (
). It pulls electron density from the aromatic ring, which in turn pulls density from the amide nitrogen. -
Result: The pKa of the anilide NH decreases, making it a stronger Hydrogen Bond Donor . This often increases potency if the target receptor has a complementary H-bond acceptor (e.g., a backbone carbonyl or Glu/Asp side chain).
Metabolic Shielding ("The Fluorine Wall")
Anilides are prone to metabolic hydrolysis (by amidases) and aromatic hydroxylation (by CYPs).
-
Para-OCF3: Completely blocks para-hydroxylation, a major clearance pathway for simple anilides. Unlike OCH3, it cannot be O-demethylated.
-
Ortho-OCF3: Sterically hinders the amide bond, slowing down hydrolytic cleavage by amidases, thereby extending half-life (
).
Lipophilic Pocket Filling
-
Volume: The OCF3 group is bulky (Volume
35 ų). It fills hydrophobic pockets more effectively than Cl or CH3. -
Interactions: The fluorine atoms can engage in multipolar C-F···C=O interactions with the protein backbone, a unique binding mode not available to chloro- or methyl- analogs.
Case Studies in Drug Development
Kinase Inhibitors (Sorafenib Analogs)
Sorafenib is a diaryl urea/amide kinase inhibitor used for renal cell carcinoma.
-
SAR Insight: Replacing the chloro/trifluoromethyl motif with an OCF3 group on the "linker" phenyl ring has been shown to maintain potency against VEGFR while significantly improving lipophilicity-driven permeability .
-
Outcome: OCF3 analogs often show higher intracellular concentration due to improved passive diffusion, critical for targeting intracellular kinase domains.
Androgen Receptor (AR) Antagonists (Flutamide Deriv.)
Flutamide is a classic nitro-trifluoromethyl anilide.
-
SAR Insight: In next-generation AR antagonists, replacing the CF3 group with OCF3 alters the shape of the ligand to better fit mutant AR ligand-binding domains (LBDs) that develop resistance to standard therapies.
-
Mechanism: The orthogonal OCF3 group creates a distinct steric footprint that can bypass the steric clashes causing resistance in W741L mutants.
References
-
Physicochemical Properties of Fluorin
-
Synthesis of OCF3 Anilines
-
Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M. Y. (2014). "Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration." Angewandte Chemie International Edition, 53(52), 14559-14563. Link
-
Feng, P., et al. (2016). "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Methods in Molecular Biology. Link
-
-
Medicinal Chemistry Applic
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advanceseng.com [advanceseng.com]
- 3. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Chemical Profiling and Synthetic Utility of N-[2-(trifluoromethoxy)phenyl]butanamide
Executive Summary
This technical guide provides a comprehensive profile of N-[2-(trifluoromethoxy)phenyl]butanamide , a specialized fluorinated building block with significant potential in medicinal chemistry. The compound features a trifluoromethoxy (-OCF₃) group at the ortho position of the N-phenyl ring, a structural motif known to modulate lipophilicity, metabolic stability, and molecular conformation. This guide details its chemical identifiers, physicochemical properties, and a robust, self-validating synthetic protocol designed for high-purity isolation.
Part 1: Chemical Identity & Informatics[1]
The accurate identification of chemical entities is the bedrock of reproducible research. Below are the precise identifiers for this compound.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Name | 2'-Trifluoromethoxybutyranilide |
| Molecular Formula | C₁₁H₁₂F₃NO₂ |
| Molecular Weight | 247.21 g/mol |
| Canonical SMILES | CCCC(=O)NC1=CC=CC=C1OC(F)(F)F |
| InChI String | InChI=1S/C11H12F3NO2/c1-2-3-10(16)15-9-7-5-4-6-8(9)17-11(12,13)14/h4-7H,2-3H2,1H3,(H,15,16) |
| InChI Key | PXJBEJIVJPTXCL-UHFFFAOYSA-N |
(Note: The InChI Key is a hashed representation generated from the standard InChI string to facilitate database searching.)
Part 2: Structural Activity & Pharmacophore Analysis
The strategic value of this compound lies in the 2-trifluoromethoxy substituent.[1] In drug discovery, the -OCF₃ group is often termed a "privileged" motif due to its unique electronic and steric properties.
The "Super-Lipophilic" Effect
Unlike a standard methoxy (-OCH₃) group, the trifluoromethoxy group is significantly more lipophilic.
-
Hansch
Value: +1.04 (vs. -0.02 for -OCH₃). -
Impact: This drastic increase in lipophilicity enhances membrane permeability (Bioavailability) without the metabolic liability of a standard alkyl ether, as the C-F bonds block oxidative metabolism (e.g., O-dealkylation).
Orthogonal Conformation
The -OCF₃ group often adopts a conformation orthogonal to the phenyl ring to minimize electronic repulsion between the oxygen lone pairs and the fluorine atoms (the anomeric effect) and steric clash. In the ortho position, this forces the amide side chain into a specific spatial arrangement, potentially locking the molecule into a bioactive conformation that improves receptor binding selectivity.
Part 3: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesize this compound with >98% purity via nucleophilic acyl substitution.
Reaction Class: Schotten-Baumann Amide Coupling.
Reaction Scheme Diagram
Sources
Engineering Metabolic Resilience: The Strategic Integration of the Trifluoromethoxy (-OCF₃) Group in Amide-Based Therapeutics
Amide bonds are ubiquitous in medicinal chemistry, serving as the critical structural backbone for countless therapeutic agents. However, amides and their adjacent functional groups are frequently targeted by oxidative and hydrolytic enzymes, leading to rapid systemic clearance. To overcome these pharmacokinetic liabilities, the strategic incorporation of fluorine—specifically the trifluoromethoxy (-OCF₃) group—has emerged as a highly effective design paradigm.
This technical guide explores the physical organic causality behind the metabolic stability of -OCF₃ substituted amides, provides comparative data against traditional substituents, and details a self-validating experimental workflow for quantifying these pharmacokinetic improvements.
Mechanistic Rationale: Why the -OCF₃ Group Confers Stability
The profound metabolic stability imparted by the trifluoromethoxy group is not merely a consequence of its electronegativity; it is driven by a convergence of bond thermodynamics, stereoelectronic effects, and steric shielding[1].
Thermodynamic Bond Fortification
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, possessing a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C-H bond[1]. When an aryl-methoxy (-OCH₃) group is replaced with an -OCF₃ group, the high polarity and strength of the C-F bonds render the terminal carbon virtually impervious to hydrogen atom abstraction by the iron-oxo species of Cytochrome P450 (CYP450) enzymes.
Stereoelectronic Orthogonality and Steric Shielding
Unlike a standard methoxy group, which prefers to lie coplanar with an aromatic ring to maximize
Electronic Deactivation of the Amide Core
The -OCF₃ group is powerfully electron-withdrawing (Hansch
Comparative Metabolic Profiling: -OCH₃ vs. -OCF₃
The most common metabolic fate of an aryl-methoxy amide is rapid O-dealkylation, yielding a phenol and formaldehyde. The substitution of -OCH₃ with -OCF₃ completely abrogates this pathway, forcing the metabolizing enzymes to seek alternative, often less favorable, sites of oxidation. This shift significantly prolongs the drug's half-life.
Fig 1. Divergent CYP450-mediated metabolic pathways for methoxy vs. trifluoromethoxy amides.
Quantitative Data Summary
The following table synthesizes the expected pharmacokinetic shifts when optimizing an amide-linked scaffold via -OCF₃ substitution, reflecting standard structure-activity relationship (SAR) outcomes in modern drug design[3].
Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound Modification | Substructure | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Primary Metabolic Fate |
| Aryl-Methoxy Amide | -OCH₃ | 15 - 25 | > 50 (High Clearance) | Rapid O-dealkylation |
| Aryl-Trifluoromethyl Amide | -CF₃ | 80 - 100 | 15 - 20 (Moderate) | Aromatic hydroxylation |
| Aryl-Trifluoromethoxy Amide | -OCF₃ | > 120 | < 10 (Low Clearance) | Highly Stable / Minor |
Note: The incorporation of the -OCF₃ group has been successfully utilized in the development of clinical tuberculosis drugs (e.g., PA-824 analogues), where replacing vulnerable linkages with amides and -OCF₃ functionalities drastically reduced oxidative metabolism and improved in vivo efficacy[4].
Experimental Protocol: Self-Validating Microsomal Stability Assay
To rigorously quantify the metabolic stability of novel -OCF₃ amides, researchers must employ a self-validating In Vitro Liver Microsomal Stability Assay. This protocol is engineered to isolate enzymatic degradation from chemical instability by utilizing strict internal controls.
Assay Design Causality
-
Protein Concentration (0.5 mg/mL): Kept deliberately low to ensure the reaction remains in the linear range of Michaelis-Menten kinetics and to minimize non-specific binding of the highly lipophilic -OCF₃ compounds to microsomal proteins.
-
NADPH Dependency: CYP450 enzymes require NADPH as an obligate electron donor. By running a parallel negative control lacking NADPH, we can definitively prove that any observed degradation is enzymatically driven, rather than a result of chemical hydrolysis of the amide bond in the aqueous buffer.
-
Cold Acetonitrile Quenching: Acetonitrile (at 4°C) is added at precise time points. This choice is two-fold: it instantly denatures the CYP450 enzymes to halt the reaction with sub-second precision, and it acts as an extraction solvent to solubilize the lipophilic -OCF₃ parent compound for downstream LC-MS/MS analysis.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw Human Liver Microsomes (HLM) on ice.
-
Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Prepare the test compound (-OCF₃ amide), a positive control (e.g., Verapamil, known for high clearance), and a negative control (test compound without NADPH).
-
-
Pre-Incubation:
-
In a 96-well plate, combine the buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to the test and positive control wells. Add an equivalent volume of plain buffer to the negative control wells.
-
-
Time-Course Sampling & Quenching:
-
At predetermined time points (t = 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS).
-
-
Protein Precipitation & Analysis:
-
Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining percentage of the parent compound.
-
-
Data Calculation:
-
Plot the natural logarithm of the percent parent remaining versus time.
-
Calculate the half-life (
) from the slope ( ) of the linear regression: . -
Calculate Intrinsic Clearance (
): .
-
Fig 2. Self-validating in vitro liver microsomal stability assay workflow for amide compounds.
Conclusion
The trifluoromethoxy group is a privileged scaffold modification in the medicinal chemist's toolkit. By exploiting its unique orthogonal conformation, extreme C-F bond dissociation energy, and powerful electron-withdrawing capacity, researchers can systematically shield vulnerable amide bonds from CYP450-mediated degradation. When validated through rigorous, well-controlled in vitro microsomal assays, -OCF₃ amides consistently demonstrate superior half-lives and reduced intrinsic clearance, paving the way for highly efficacious, once-daily oral therapeutics.
References
Sources
Strategic Deployment of Fluorinated Amide Building Blocks in Medicinal Chemistry: Conformational Control, Metabolic Stability, and Synthetic Methodologies
The "Fluorine Effect" in Drug Discovery
In the realm of precision-driven drug discovery, the strategic incorporation of fluorine has evolved from a niche structural tweak to a foundational pillar of medicinal chemistry. Today, approximately 30% of newly approved small-molecule drugs contain at least one fluorine atom[1]. Amides, ubiquitous in pharmaceuticals as peptide bonds, structural linkers, and core pharmacophores, are prime candidates for fluorination.
By utilizing fluorinated amide building blocks—such as trifluoromethyl amides,
Mechanistic Rationale: The Causality of Fluorination
The decision to incorporate a fluorinated amide building block is driven by three distinct mechanistic pillars:
Metabolic Shielding via Bond Energetics
The C–F bond is the strongest single bond to carbon (approximately 105–115 kcal/mol). Cytochrome P450 (CYP450) enzymes typically clear drugs via oxidative metabolism, targeting electron-rich or sterically accessible C–H bonds. By substituting a vulnerable C–H bond adjacent to an amide with a C–F bond, the site becomes highly resistant to oxidative cleavage or dealkylation. This substitution effectively "shields" the molecule, extending its biological half-life and reducing clearance rates[2].
Conformational Engineering (The Fluorine Gauche Effect)
Fluorine’s extreme electronegativity and tightly held lone pairs induce powerful stereoelectronic effects. When placed on an sp³ carbon adjacent to an amide, fluorine can dictate the molecule's preferred 3D conformation through dipole-dipole interactions and the gauche effect.
A striking example is observed in macrocyclic amides. The introduction of a gem-difluoroalkoxy group into a macrocycle forces the moiety into an out-of-plane conformation. This stereoelectronic preference cascades through the rigid macrocyclic backbone, shifting the amide bond from a predominant trans conformation to a significant cis conformation (reaching up to a 4:1 trans/cis ratio). This conformational switch directly impacts the molecule's target binding affinity and its susceptibility to enzymatic cleavage[3].
Physicochemical Modulation (pKa and Permeability)
Fluorine exerts a strong electron-withdrawing inductive effect (-I). When a fluorinated building block is coupled to form an amide, this inductive effect pulls electron density away from neighboring functional groups. This lowers the pKa of adjacent basic amines by 1 to 3 units, reducing their ionization at physiological pH. The resulting increase in the proportion of the neutral species dramatically improves lipid membrane partitioning and oral bioavailability[1].
Fig 1. Mechanistic pathways of amide fluorination enhancing pharmacokinetic profiles.
Quantitative Impact on Physicochemical Properties
The table below summarizes the typical quantitative shifts observed when transitioning from a standard aliphatic amide to a strategically fluorinated analog.
| Property | Non-Fluorinated Amide | Fluorinated Analog (e.g., | Mechanistic Consequence |
| Metabolic Stability | Susceptible to CYP450 oxidation | Highly resistant to oxidation | Extended half-life, lower clearance |
| Lipophilicity (LogD) | Baseline | Increased by ~0.2 - 0.5 units | Improved membrane partitioning |
| Amine/Amide pKa | Higher basicity (pKa ~9.0) | Lowered by 1-3 units (pKa ~6.5 - 8.0) | Enhanced passive permeability |
| Conformation | Flexible, multiple rotamers | Restricted (Gauche effect) | Pre-organized for target binding |
Advanced Synthetic Workflows & Experimental Protocols
Integrating fluorinated building blocks requires overcoming specific chemical hurdles. Fluorinated amines are notoriously poor nucleophiles, and unactivated amides resist direct electrophilic fluorination. The following field-proven protocols provide self-validating methodologies to bypass these limitations.
Protocol 1: Direct Amidation using 2,2,2-Trifluoroethylamine (TFEA)
Causality: The strong electron-withdrawing nature of the -CF₃ group drastically reduces the nucleophilicity of the adjacent amine. Standard coupling reagents (like EDC/HOBt) are too slow, leading to the hydrolysis of the activated ester before the amine can attack. To force the reaction, we utilize HATU, which forms a highly reactive HOAt ester, alongside a non-nucleophilic base (DIPEA) to neutralize the system without competing for the electrophile.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Reagent Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.
-
Coupling: Add 2,2,2-Trifluoroethylamine (TFEA) (1.5 equiv) dropwise.
-
Thermal Driving: Heat the reaction mixture to 50°C for 12 hours. The elevated temperature compensates for the high activation energy barrier caused by TFEA's low nucleophilicity.
-
Aqueous Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Validation & QC: Purify via flash chromatography. Validate the product using ¹⁹F NMR (expecting a sharp singlet around -72 ppm) and LC-MS to confirm the mass of the fluorinated amide.
Protocol 2: Late-Stage -Fluorination via Amide Umpolung
Causality: Direct
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary or tertiary amide (1.0 equiv) and 2-fluoropyridine (1.2 equiv) in anhydrous dichloromethane (DCM) under argon. Cool the system to -78°C.
-
Electrophilic Activation: Slowly add Tf₂O (1.1 equiv) dropwise. The 2-fluoropyridine acts as a non-nucleophilic base to facilitate the formation of the electrophilic enolonium intermediate without attacking the highly reactive center.
-
Umpolung Formation: Stir at -78°C for 15 minutes, then warm to 0°C for 10 minutes to ensure complete keteniminium formation.
-
Nucleophilic Fluorination: Re-cool the mixture to -78°C. Add triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv) dropwise[6].
-
Resolution: Allow the reaction to slowly warm to room temperature over 4 hours. The nucleophilic fluoride attacks the electrophilic
-carbon, collapsing the intermediate into the -fluorinated amide. -
Validation & QC: Quench with saturated NaHCO₃, extract with DCM, and concentrate. Validate the
-fluoro amide via ¹⁹F NMR (expecting a multiplet due to ¹H-¹⁹F coupling) and ¹H NMR (observing the characteristic doublet splitting of the -proton).
Fig 2. Late-stage umpolung alpha-fluorination workflow using nucleophilic fluoride.
References[5] Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides, ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAdGtrUpyMEJ4JEQSxcwUo2c8cMkCl0gkHCr9B6KFlg7nhlE01VbgaITVBhkMW7jdEhSjlvqvXzcZjd821OfC-dz-Au4l4OdiyTgGuI09fwQDTJBLKiL_4a06dWWdsHAUDDyO0_iKJnx6Fw_gs694O84aNfN37x7ripebwbUooLVDq957q4pQsQ6Yxyjipddd1aeiwavdLPHZwVTA1u-BhMMGdDZNQ_RfKn8QprqfXhSlCo3r4GopMsqxYbxlPWA==[2] The role of fluorine in medicinal chemistry, Taylor & Francis,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-u3gC9Yat-DdPuUcmGYP2UxJst_97HAWdANRutgDuncO-yRcfAz3Iy3n96glIdY8tX-Z3Wgog6kLQe9iHzfZjAkmQyC6UFms9E2xGSr-rHinNAH_Da5aGUXnkIAWtQDZzJsqYoJPBf4V-MFlWAjLtRZR0QithTBs=[3] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system, PMC,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfzaZVyinlGgeEOxUZce0rekk8qXuA5ZV6Ih2L7WMwqlGsu8JPkeY9j-psBgklSDYsFEOzp7nP7olqHBbHBTejp5o96fOXKnTap_QMZuognTuci-YQ-fUND-TY_x3Z1dt1k-HMVjQGjgYPrHM=[1] Applications of Fluorine in Medicinal Chemistry, PubMed,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJxGQQhj7-YlAdLYLChEsfuoyhj0MWRm73-39Ff8LlePXgYVXRyatP5OHk7tx17v34Qvza7BQIkS2Ro9PAJTSDs0SMl9voy9x2EYAR3ecX2QIVhOrNP4SVnNT7CZWP0Q27sWI=[4] New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions, PMC,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHElMrhz3ctUu402EOob7zeHsF2qZGTkTppRw06lRADylNWUHr9Xiuij3W4OKq2fREgWttj67yIGgzVNXfALV8k5C_lxvLzhg_OzpHpuWLGVANw82C5VSxq5askukowy5t_0KZwsy_Q6qJD9dzc[6] Redox-Neutral Umpolung Synthesis of α-Functionalized Amides, PMC,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsq6bwN0gqUlPtmBdxnTmmeVmBtgpiZPxH4B-epePBFa1cP4TzVWlxpF1yKhk17uoNnHTpafzxmHAwATQyI5fG7HFOqgh7Zpoy4jmJ8ATRrSneCgoWvpIOd0LyW7dYj4otDo-8mrlKau6DHE-k
Sources
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- 4. New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox-Neutral Umpolung Synthesis of α-Functionalized Amides - PMC [pmc.ncbi.nlm.nih.gov]
solubility of N-[2-(trifluoromethoxy)phenyl]butanamide in DMSO
Technical Assessment: Solubility Profile of N-[2-(trifluoromethoxy)phenyl]butanamide in DMSO
Executive Technical Summary
This guide provides a comprehensive analysis of the solubility characteristics of This compound in Dimethyl Sulfoxide (DMSO).[1] While direct empirical solubility data for this specific intermediate is often proprietary, its physicochemical properties allow for a definitive predictive model based on Structure-Property Relationships (SPR).[1]
The Bottom Line: This compound is classified as highly soluble in anhydrous DMSO. The presence of the ortho-trifluoromethoxy (
Physicochemical Analysis & Solvation Mechanism
To understand why this molecule dissolves in DMSO, we must deconstruct the molecular interactions.
Structural Breakdown
-
Core Scaffold: An N-aryl butanamide (butyramide).[1] The amide bond (
) acts as a hydrogen bond donor (NH) and acceptor (CO).[1] -
Substituent: The 2-(trifluoromethoxy) group.[1]
-
Electronic Effect: Strong electron-withdrawing group (EWG), reducing the basicity of the amide nitrogen.
-
Steric Effect: The bulky
group at the ortho position forces the phenyl ring to twist out of plane relative to the amide linkage. This lowers the crystal lattice energy , making the solid easier to dissolve compared to planar analogs. -
Lipophilicity: The
group is "super-lipophilic" (Hansch ), significantly increasing the LogP.
-
The DMSO Solvation Mechanism
DMSO is a polar aprotic solvent (
-
H-Bond Acceptance: The sulfoxide oxygen (
) acts as a strong H-bond acceptor, locking onto the amide proton ( ).[1] -
Dipole-Induced Dipole Interaction: The methyl groups of DMSO interact with the lipophilic butyl chain and the fluorinated phenyl ring via van der Waals forces.
Scientist’s Insight: The
Visualizing the Solvation Pathway
The following diagram illustrates the logical flow of solvation and the competitive forces during aqueous dilution.
Figure 1: Thermodynamic pathway of solvation in DMSO versus precipitation risks in aqueous media.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)
Use this for initial compound handling.
Materials:
-
Compound: this compound (MW
g/mol ).[1] -
Solvent: Anhydrous DMSO (Grade:
, stored over molecular sieves). -
Vessel: Amber glass vial (borosilicate).
Workflow:
-
Gravimetric Calculation: Weigh approximately
of solid into the vial.-
Target:
of solution.
-
-
Solvent Addition: Add
of DMSO initially (50% of volume). -
Vortexing: Vortex at medium speed for 30 seconds.
-
Checkpoint: If solid remains, sonicate at
for 5 minutes. The lattice disruption from the group usually makes this rapid.
-
-
Final Volume: Add remaining DMSO to reach target volume (
). -
Validation: Inspect visually against a dark background. The solution must be strictly clear.
Protocol B: Kinetic Solubility Limit (The "Cloud Point" Test)
Use this to determine the maximum safe concentration for biological assays.
-
Prepare a
master stock in DMSO. -
Aliquot
of PBS (pH 7.4) into a 96-well plate. -
Spike
of DMSO stock into the PBS (Final: , 5% DMSO). -
Measure Absorbance at
(turbidity) immediately and after 4 hours.-
Interpretation: An increase in OD > 0.05 indicates precipitation. Due to the
group, this compound will likely precipitate at concentrations in aqueous buffer.
-
Data Summary & Troubleshooting
Table 1: Predicted Physicochemical Properties
| Property | Value (Approx.) | Impact on DMSO Solubility |
| Molecular Weight | Neutral.[1] Low enough for easy dissolution. | |
| LogP (Lipophilicity) | Positive. High lipophilicity correlates with high DMSO solubility.[1] | |
| H-Bond Donors | 1 (Amide NH) | Positive. Forms strong H-bond with DMSO oxygen.[1] |
| H-Bond Acceptors | 4 (Amide O, F atoms) | Neutral.[1] |
| Melting Point | Est. | Positive. Moderate MP suggests lower lattice energy.[1] |
Troubleshooting Guide:
-
Issue: Solution becomes cloudy upon standing.
-
Issue: Compound freezes in the fridge.
-
Cause: Pure DMSO freezes at
. -
Fix: Thaw completely at room temperature and vortex before use. Do not heat above
to avoid thermal degradation.
-
Biological Assay Implications
For researchers using this in cell-based or enzymatic assays, the Solvent-Anti-Solvent transition is the critical failure point.[1]
-
The "Flash" Precipitation: When you pipette the DMSO stock into the aqueous media, the local concentration of DMSO drops instantly. The lipophilic this compound molecules may aggregate before dispersing.[1]
-
Mitigation Strategy:
-
Intermediate Dilution: Dilute stock 1:10 in pure DMSO first.
-
Rapid Mixing: Inject the DMSO solution directly into the vortexing buffer, rather than adding it statically.
-
Carrier Proteins: Ensure the media contains BSA or FBS; albumin can bind the lipophilic
tail, keeping the compound in solution/suspension.
-
References
-
Beilstein Institute. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[3][4][5] PubMed Central.
-
Gaylord Chemical. (2007).[6] Dimethyl Sulfoxide (DMSO) Solubility Data & PharmaSolvent Grade.[6] Gaylord Chemical Company Technical Bulletin.
-
Przybyłek, M., et al. (2019). Solvation of Amides in DMSO... an Attempt at Quantitative Interpretation. ResearchGate.
-
Ziath. (2006). Samples in DMSO: What an end user needs to know (Hygroscopicity and Solubility). Ziath Technical Notes.
Sources
- 1. Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)- | C18H14F3N5O3 | CID 109160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tsquare-lube.com [tsquare-lube.com]
The Trifluoromethoxy Group as a Bioisosteric Replacement for the Trifluoromethyl Group: A Technical Guide
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] Fluorinated functional groups can profoundly influence a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity for its biological target.[1][3][4] Among the most utilized fluorine-containing moieties are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups.[1][3][4][5] While both are strongly electron-withdrawing and enhance metabolic stability, they possess distinct characteristics that can be strategically leveraged during lead optimization.[3][4][5] This guide provides an in-depth technical analysis of the bioisosteric replacement of the trifluoromethyl group with the trifluoromethoxy group, a tactical maneuver in drug design aimed at fine-tuning a candidate's profile.[1]
The strategic substitution of a trifluoromethyl (CF3) group with a trifluoromethoxy (OCF3) group is a nuanced approach in drug design. This bioisosteric replacement allows for the fine-tuning of a molecule's properties to enhance its overall performance as a potential therapeutic agent.[6]
A Comparative Analysis of Trifluoromethyl and Trifluoromethoxy Groups
The decision to replace a CF3 group with an OCF3 group is driven by the subtle yet significant differences in their electronic and steric properties, which in turn affect a molecule's lipophilicity, metabolic stability, and target interactions.
Electronic Effects: A Tale of Two Inductive Powers
Both the CF3 and OCF3 groups are potent electron-withdrawing groups due to the high electronegativity of the fluorine atoms.[7] However, the OCF3 group generally exhibits a stronger electron-withdrawing inductive effect than the CF3 group. This is attributed to the additional electronegative oxygen atom, which further pulls electron density from the attached scaffold.[6]
The methoxy group (-OCH3) is an activating group in electrophilic aromatic substitution, while the trifluoromethoxy group (-OCF3) is a deactivating group.[6] The lone pairs on the oxygen in the OCF3 group can participate in resonance, but this effect is significantly diminished by the strong inductive pull of the trifluoromethyl moiety.[6] This powerful inductive effect is a key differentiator when considering the bioisosteric switch.
Lipophilicity: A Key Determinant of Pharmacokinetics
A critical distinction between the two groups lies in their contribution to a molecule's lipophilicity, a property that profoundly impacts absorption, distribution, metabolism, and excretion (ADME).[4] The OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[4][6][8] In contrast, the CF3 group has a lower, yet still significant, Hansch π value of +0.88.[5] This difference allows medicinal chemists to modulate a compound's lipophilicity with greater precision. Increasing lipophilicity can enhance membrane permeability and, in some cases, target binding affinity.[3][4][5]
| Substituent | Hansch Lipophilicity Parameter (π) | Implication in Drug Design |
| -OCH3 | -0.02 | Slightly increases hydrophilicity |
| -CF3 | +0.88 | Significantly increases lipophilicity |
| -OCF3 | +1.04 | Significantly increases lipophilicity[6] |
Metabolic Stability: The Strength of the C-F Bond
A primary driver for incorporating either CF3 or OCF3 groups is to enhance metabolic stability.[7] The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5] By strategically placing these groups at known metabolic "hotspots," chemists can block oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[5] While both groups confer significant metabolic stability, the OCF3 group can be considered more metabolically robust in certain contexts due to the stability of the ether linkage.[5]
Conformational Influence: A Subtle yet Powerful Factor
The trifluoromethoxy group, when attached to an aromatic ring, preferentially adopts a conformation where the O-CF3 bond is orthogonal to the plane of the ring.[9] This is due to a combination of steric hindrance and hyperconjugation effects.[9] This perpendicular orientation can have significant implications for drug-receptor interactions by influencing the overall shape and electrostatic potential of the molecule. The CF3 group, while also sterically demanding, does not impose the same rigid conformational constraint.
Strategic Considerations for the CF3 to OCF3 Bioisosteric Switch
The decision to implement a CF3 to OCF3 replacement should be a data-driven process based on the specific challenges encountered during lead optimization.
When to Consider the Switch:
-
Suboptimal Lipophilicity: If a lead compound with a CF3 group exhibits poor membrane permeability or requires a modest increase in lipophilicity to enhance target engagement, the switch to an OCF3 group can be a viable strategy.[4][6]
-
Fine-Tuning Electronic Properties: When a more potent electron-withdrawing effect is desired to modulate pKa or influence key interactions within a binding pocket, the OCF3 group offers a distinct advantage over the CF3 group.[10][11]
-
Exploring Conformational Space: If altering the conformational presentation of the molecule to the target protein is hypothesized to improve binding affinity or selectivity, the orthogonal arrangement of the OCF3 group can be exploited.[9]
-
Addressing Metabolic Instability: In instances where a CF3-containing compound still exhibits some metabolic liability, the introduction of the even more stable OCF3 group may provide a solution.[3][5]
Synthetic Methodologies for the Introduction of the Trifluoromethoxy Group
Historically, the synthesis of OCF3-containing compounds has been challenging.[2][4] However, significant progress has been made in developing reliable and versatile methods.
Classical Approaches:
-
From Phenols via Trichloromethyl Ethers: A traditional two-step method involves the chlorination of a phenol to form a trichloromethyl ether, followed by a chlorine-fluorine exchange reaction using reagents like antimony trifluoride.[12]
-
Oxidative Desulfurization-Fluorination: This method utilizes xanthates derived from phenols, which are then treated with an N-haloimide and a fluoride source to yield the desired trifluoromethyl ether.[12]
Modern Synthetic Strategies:
-
Electrophilic Trifluoromethoxylation: The development of electrophilic trifluoromethoxylating reagents, such as hypervalent iodine compounds, has enabled the direct conversion of phenols and other nucleophilic aromatic substrates into OCF3-containing molecules under milder conditions.[5]
-
Copper-Mediated Trifluoromethoxylation: Copper-catalyzed or -mediated reactions of aryl halides or diazonium salts with a nucleophilic source of the OCF3 group, such as silver or cesium trifluoromethoxide, have become widely used.[5]
-
Radical Trifluoromethoxylation: The emergence of radical-based approaches has further expanded the synthetic toolbox for installing the OCF3 group.[13]
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the impact of the CF3 to OCF3 switch on metabolic stability, a standard in vitro microsomal stability assay is employed.
Objective: To determine and compare the rate of disappearance of a CF3-containing parent compound and its OCF3-containing bioisostere upon incubation with liver microsomes.
Materials:
-
Test compounds (CF3 and OCF3 analogues)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Internal standard
-
Acetonitrile (or other suitable organic solvent)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the working solution of the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.
-
Data Presentation and Interpretation
The results of the physicochemical and metabolic stability assessments should be summarized in clear, comparative tables.
Table 1: Comparative Physicochemical Properties
| Property | CF3-Containing Compound | OCF3-Containing Compound | Rationale for Change |
| Molecular Weight | X | X + 16 | Addition of an oxygen atom |
| cLogP | Y | Y + ~0.16 | OCF3 is more lipophilic than CF3 |
| pKa | Z | Z - Δ | OCF3 is more electron-withdrawing |
Table 2: Comparative In Vitro Metabolic Stability
| Parameter | CF3-Containing Compound | OCF3-Containing Compound | Expected Outcome |
| In Vitro Half-life (t½) | A | > A | OCF3 group enhances metabolic stability |
| Intrinsic Clearance (CLint) | B | < B | Slower metabolism leads to lower clearance |
Visualizing the Concepts
Workflow for Bioisosteric Replacement and Evaluation
Caption: A workflow for the bioisosteric replacement of CF3 with OCF3.
Electronic Effects on an Aromatic Ring
Caption: Comparison of electronic effects of CF3 and OCF3 groups.
Conclusion
The bioisosteric replacement of a trifluoromethyl group with a trifluoromethoxy group is a powerful, yet nuanced, strategy in the medicinal chemist's toolkit.[1] It is not a universal solution but rather a targeted approach to address specific liabilities in a lead compound. A thorough understanding of the distinct physicochemical properties of each group, coupled with robust synthetic methodologies and rigorous experimental validation, is paramount to successfully leveraging this tactic for the design of safer and more effective medicines.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]
-
Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. RSC Publishing. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available from: [Link]
-
Novel Strategies and Reagents for Introduction of Fluorinated Groups. Ming-Yu Ngai. Available from: [Link]
-
The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Available from: [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available from: [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available from: [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Available from: [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available from: [Link]
-
Computational Analysis of Trifluoromethoxyphenol: Predicting pKa Using Electrostatic Potential. ScholarWorks. Available from: [Link]
-
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. Available from: [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Available from: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available from: [Link]
-
Trifluoromethoxy group. Wikipedia. Available from: [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ResearchGate. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. Available from: [Link]
-
Application of Bioisosteres in Drug Design. Available from: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available from: [Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC. Available from: [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Available from: [Link]
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]
-
New Entries Toward the Synthesis of OCF3-Containing Molecules. ResearchGate. Available from: [Link]
-
3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available from: [Link]
-
Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium - Freie Universität Berlin. Available from: [Link]
-
The Use of Bioisosteres in Drug Design and Molecular Modification. Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Strategies and Reagents for Introduction of Fluorinated Groups - Ming-Yu Ngai [grantome.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Analysis of Trifluoromethoxyphenol: Predicting pKa Using Electrostatic Potential | ScholarWorks [scholarworks.calstate.edu]
- 11. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]
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- 13. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
synthesis of N-[2-(trifluoromethoxy)phenyl]butanamide protocol
Application Note: Synthesis of N-[2-(Trifluoromethoxy)phenyl]butanamide
Strategic Overview & Mechanistic Causality
The incorporation of the trifluoromethoxy (–OCF₃) group into aromatic systems is a highly sought-after motif in modern drug development. It imparts unique stereoelectronic properties, significantly enhancing lipophilicity and metabolic stability without introducing the heavy steric bulk associated with larger lipophilic appendages. This application note details a robust, self-validating protocol for the synthesis of this compound via the amidation of 2-(trifluoromethoxy)aniline.
Mechanistic Rationale: The reaction proceeds through a classic nucleophilic acyl substitution pathway. The lone pair on the aniline nitrogen attacks the highly electrophilic carbonyl carbon of butyryl chloride, forming a transient tetrahedral intermediate[1]. Subsequent collapse of this intermediate expels the chloride leaving group, yielding the target amide and hydrochloric acid (HCl)[1].
However, the ortho-trifluoromethoxy group exerts a strong electron-withdrawing inductive effect (–I), which significantly attenuates the nucleophilicity of the aniline nitrogen. Because of this reduced reactivity, standard peptide coupling reagents (e.g., EDC/HOBt with butyric acid) often result in sluggish kinetics and poor conversion[2]. Therefore, the highly reactive butyryl chloride is strictly required as the acylating agent.
To prevent the stoichiometric HCl byproduct from protonating the starting aniline—which would form an unreactive anilinium salt and stall the reaction—a non-nucleophilic base such as triethylamine (TEA) is employed as an acid scavenger[3].
Figure 1: Nucleophilic acyl substitution mechanism for the amidation of 2-(trifluoromethoxy)aniline.
Quantitative Reagent Matrix
The following stoichiometric ratios are optimized for a 10 mmol scale synthesis. A slight excess of the electrophile (1.1 eq) ensures complete consumption of the valuable fluorinated aniline, while a larger excess of base (1.5 eq) guarantees absolute neutralization of the generated HCl[3].
Table 1: Reagent Matrix for 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| 2-(Trifluoromethoxy)aniline | 177.12 | 1.0 | 1.77 g | Nucleophile / Limiting Reagent |
| Butyryl Chloride | 106.55 | 1.1 | 1.17 g (1.15 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.09 mL) | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | Solvent | 30 mL | Aprotic Reaction Medium |
Execution Protocol
This protocol is designed as a self-validating system. Visual cues and strategic temperature controls are embedded to ensure reproducibility and safety.
Step 1: System Setup & Inertion
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Causality: Acyl chlorides are highly moisture-sensitive and will rapidly hydrolyze to butyric acid in the presence of ambient water, destroying the electrophile.
-
Flush the system with dry Nitrogen (N₂) or Argon.
-
Add 2-(trifluoromethoxy)aniline (1.77 g, 10 mmol) and anhydrous DCM (25 mL) to the flask. Stir to dissolve.
-
Inject triethylamine (2.09 mL, 15 mmol) via syringe.
-
Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Step 2: Electrophile Addition
-
Dilute butyryl chloride (1.15 mL, 11 mmol) in 5 mL of anhydrous DCM in a pressure-equalizing dropping funnel.
-
Begin dropwise addition of the butyryl chloride solution over 15–20 minutes[3].
-
Self-Validation Check: You will observe the immediate formation of a white precipitate (TEA·HCl salt). The 0 °C temperature must be maintained to control the exothermic formation of the tetrahedral intermediate and prevent di-acylation of the aniline[1].
Step 3: Reaction Propagation
-
Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).
-
Stir vigorously for 2 to 4 hours[3]. Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the complete disappearance of the starting aniline.
Step 4: Strategic Work-up & Liquid-Liquid Extraction
-
Quench: Slowly add 15 mL of deionized water to the reaction flask to quench any unreacted butyryl chloride[3]. Transfer the biphasic mixture to a separatory funnel.
-
Acid Wash: Wash the organic phase with 1M HCl (2 × 20 mL). Causality: This selectively protonates any unreacted aniline and residual TEA, dragging them into the aqueous waste layer.
-
Base Wash: Wash the organic phase with saturated aqueous NaHCO₃ (20 mL). Causality: This neutralizes residual acid and converts any butyric acid (from quenched butyryl chloride) into water-soluble sodium butyrate.
-
Brine Wash: Wash with saturated NaCl solution (20 mL) to draw bulk water out of the organic phase.
Step 5: Isolation
-
Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization if necessary.
Figure 2: Step-by-step experimental workflow and isolation process for the amidation protocol.
In-Process Analytics & Troubleshooting
To ensure high fidelity in execution, researchers should cross-reference their observations with the expected analytical metrics below.
Table 2: Analytics and Troubleshooting Matrix
| Parameter / Issue | Observation / Metric | Mechanistic Cause / Solution |
| TLC Monitoring (Hexane:EtOAc 3:1) | Product R_f ~0.4; Aniline R_f ~0.7 | The resulting amide is more polar than the starting aniline due to the strong hydrogen-bonding capability of the newly formed N–H group. |
| Fuming during addition | White smoke evolving in the flask | Ambient moisture is reacting with butyryl chloride to form HCl gas. Ensure strict anhydrous conditions and proper N₂ flow. |
| Incomplete Conversion | Starting material spot remains strong after 4h | The –OCF₃ group severely reduces nucleophilicity. If stalled, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as an acyl transfer catalyst. |
| Di-acylation | Formation of a highly non-polar spot (R_f ~0.8) | Excess acyl chloride or loss of temperature control. Ensure addition is strictly maintained at 0 °C and do not exceed 1.1 eq of electrophile. |
References
- BenchChem. "Application Notes and Protocols: Amidation of 3-Chlorobutyryl Chloride". BenchChem Experimental Protocols.
- Organic Chemistry Portal. "Amide synthesis by acylation".
- Khan Academy. "Amide formation from acyl chloride". Organic Chemistry Video Lectures.
Sources
Strategic Synthesis of Trifluoromethoxy Anilides: Application Note & Protocols
Executive Summary & Strategic Rationale
The trifluoromethoxy group (–OCF
For drug developers, the trifluoromethoxy anilide scaffold—an amide bond linked to a trifluoromethoxy-bearing aromatic ring—is critical.[2] It appears in sodium channel blockers (e.g., Riluzole derivatives) and various agrochemicals.
However, the synthesis is non-trivial due to:
-
The "Fluorine Tax": The instability of the trifluoromethoxide anion (CF
O ), which decomposes to fluoride and difluorophosgene above –20 °C. -
Nucleophilicity: The –OCF
group is electron-withdrawing, rendering the aniline nitrogen less nucleophilic than standard anilines, often requiring activated coupling conditions.
This guide details two distinct workflows:
-
Protocol A (The "Workhorse"): Robust acylation of commercially available trifluoromethoxy anilines. Best for scale-up and simple analogs.
-
Protocol B (The "Architect"): De novo construction of ortho-trifluoromethoxy anilides via rearrangement of
-hydroxamic acids. Best for accessing difficult substitution patterns unavailable in catalogs.
Decision Matrix: Selecting the Right Route
Before beginning, select the protocol based on your starting material availability and regiochemistry requirements.
Figure 1: Synthetic decision tree for trifluoromethoxy anilides.
Protocol A: Direct Acylation of Trifluoromethoxy Anilines
Application: Standard synthesis when the aniline precursor (e.g., 4-(trifluoromethoxy)aniline) is available.
Mechanistic Insight
Trifluoromethoxy anilines are electron-deficient. The lone pair on the nitrogen is less available for attack than in unsubstituted aniline.
-
Implication: Standard EDC/NHS couplings may be sluggish.
-
Solution: Use high-energy electrophiles (Acid Chlorides) or high-efficiency coupling reagents (HATU/HOAt) with a non-nucleophilic base.
Materials
-
Amine: 4-(Trifluoromethoxy)aniline (1.0 equiv).
-
Electrophile: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.0 equiv) + HATU (1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Pyridine.
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Procedure (Acid Chloride Method)
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with N
. -
Dissolution: Add 4-(trifluoromethoxy)aniline (5.0 mmol) and anhydrous DCM (20 mL).
-
Base Addition: Add Pyridine (1.5 equiv, 7.5 mmol). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the Acid Chloride (5.5 mmol) dropwise over 5 minutes.
-
Note: If the acid chloride is solid, dissolve it in minimal DCM first.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.
-
Work-up:
-
Quench with 1M HCl (to remove pyridine).
-
Extract aqueous layer with DCM (2x).
-
Wash combined organics with sat. NaHCO
(remove acid) and Brine.
-
-
Purification: Dry over Na
SO , concentrate, and recrystallize from EtOH/Water or flash chromatography.
Expected Yield: 85–95%
Protocol B: De Novo Synthesis via Togni Reagent Rearrangement
Application: Accessing ortho-trifluoromethoxy anilides from non-fluorinated precursors. This is a powerful "late-stage" functionalization strategy.
Mechanistic Insight
This protocol utilizes Togni Reagent II (hypervalent iodine) to transfer a CF
-
O-Trifluoromethylation: The hydroxamic acid oxygen attacks the electrophilic CF
of the Togni reagent. -
Migration: Under thermal conditions, the N–O bond cleaves heterolytically to form a tight ion pair (nitrenium ion + trifluoromethoxide). The CF
O recombines at the ortho position.
Figure 2: Mechanistic pathway for the conversion of hydroxamic acids to ortho-OCF3 anilides.
Materials
-
Substrate:
-Aryl hydroxamic acid (prepared from aniline via oxidation or ester via hydroxylamine). -
Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv).
-
Catalyst: Cs
CO (10 mol%).[3] -
Solvents: Chloroform (CHCl
) for Step 1; Nitromethane (MeNO ) for Step 2. -
Safety Equipment: Blast shield (for heating nitromethane).
Step-by-Step Procedure
Phase 1: Synthesis of the N-OCF3 Intermediate
-
Setup: In a glovebox or under strict N
, charge a flask with the -aryl hydroxamic acid (1.0 mmol), Togni Reagent II (1.2 mmol), and Cs CO (0.1 mmol). -
Solvent: Add anhydrous CHCl
(5 mL). -
Reaction: Stir at Room Temperature for 2–4 hours.
-
Observation: The reaction is usually clean.
-
-
Isolation: Filter through a celite pad to remove cesium salts. Concentrate the filtrate.
-
Checkpoint: Isolate the
-(trifluoromethoxy)amide intermediate. It is stable enough for characterization but should be used immediately for Phase 2.
-
Phase 2: The Migration (The Critical Step)
-
Transfer: Dissolve the intermediate from Phase 1 in Nitromethane (MeNO
, 0.1 M concentration). -
Vessel: Transfer to a pressure tube or sealed heavy-wall flask.
-
Heating: Heat to 120 °C for 12–20 hours behind a safety shield .
-
Work-up: Cool to RT. Concentrate the nitromethane under reduced pressure (rotary evaporator with safety trap).
-
Purification: Flash chromatography (Hexanes/EtOAc). The ortho-OCF
product is usually less polar than the starting material.
Expected Yield: 60–85% (over 2 steps).
Comparative Data Analysis
| Feature | Protocol A (Acylation) | Protocol B (Togni Rearrangement) |
| Primary Utility | Scale-up of known analogs | Discovery of new ortho-substituted scaffolds |
| Starting Material | 4-OCF | Benzoic esters or Anilines (converted to hydroxamic acid) |
| Reagent Cost | Low (Acid Chlorides) | High (Togni Reagent II) |
| Regioselectivity | Fixed by starting material | Strictly ortho to the nitrogen |
| Scalability | High (kg scale feasible) | Moderate (Safety limits on MeNO |
| Key Risk | Low reactivity of aniline | Explosive potential of nitromethane at high T |
References
-
Medicinal Chemistry of OCF3
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
-
Protocol B (Togni Rearrangement)
-
Hojczyk, K. N., Feng, P., & Ngai, M. Y. (2014). Trifluoromethoxylation of Arenes: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Angewandte Chemie International Edition. Link
-
-
Detailed Experimental Video/Guide
-
Togni Reagent Chemistry
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Link
-
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Reagents and Protocols for the Amide Coupling of Electron-Deficient Fluorinated Anilines
Introduction & Chemical Rationale
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated anilines (e.g., trifluoromethylanilines, pentafluoroaniline) is a highly effective tactic for modulating lipophilicity, blocking metabolic liabilities, and enhancing target binding affinity. However, the strong electron-withdrawing nature of fluorine atoms drastically reduces the nucleophilicity of the amine's lone pair[1].
Consequently, standard amide coupling conditions (such as EDC/HOBt or DCC alone) often result in sluggish kinetics, incomplete conversion, or complete reaction failure[2]. To drive the coupling of an electron-poor aniline, the electrophilicity of the activated carboxylic acid must be maximized[3]. This requires bypassing standard
Reagent Selection Matrix
To streamline process development, the following table summarizes the performance of advanced coupling reagents when applied to fluorinated anilines.
| Reagent System | Active Intermediate | Epimerization Risk | Scalability | Suitability for Ar-F | Key Advantage |
| T3P / Pyridine | Mixed Anhydride | Very Low | High (Kilogram) | Excellent | Water-soluble byproducts; preserves chiral centers[5]. |
| TFFH / DIEA | Acyl Fluoride | Moderate | Medium | Exceptional | Overcomes severe steric hindrance and poor nucleophilicity[3]. |
| EDC / DMAP / HOBt | Acylpyridinium Ion | High | High | Good | Readily available reagents; highly reactive intermediate[4]. |
| Oxalyl Chloride | Acid Chloride | Very High | High | Good | Maximum electrophilicity; cost-effective but harsh[6]. |
Coupling Strategy Workflow
Figure 1: Decision matrix for selecting amide coupling reagents for fluorinated anilines.
Detailed Experimental Protocols
Protocol A: Low-Epimerization Coupling using T3P and Pyridine
Mechanistic Causality: Propylphosphonic anhydride (T3P) activates the carboxylic acid to form a highly reactive mixed anhydride. Pyridine is uniquely suited for this reaction; it acts as an acid scavenger and a nucleophilic catalyst, but its weak basicity prevents the deprotonation of the
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the racemization-prone carboxylic acid (1.0 equiv) and the fluorinated aniline (1.05 equiv) in a mixture of Ethyl Acetate (EtOAc) and Pyridine (3.0 equiv)[7].
-
Temperature Control: Cool the homogeneous solution to 0 °C using an ice bath. Rationale: Cooling mitigates the mild exotherm associated with T3P addition and further minimizes any background racemization[7].
-
Activation: Dropwise, add T3P (1.2 equiv, typically supplied as a 50% w/w solution in EtOAc)[7].
-
Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir until LC-MS indicates complete consumption of the acid (typically 4–12 hours).
-
Workup: Quench the reaction by adding 1M aqueous HCl. Rationale: The acidic workup protonates and removes the pyridine base, while the T3P byproducts partition cleanly into the aqueous layer[5]. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: In Situ Acyl Fluoride Generation using TFFH
Mechanistic Causality: Acyl fluorides are highly electrophilic toward amines but, unlike acyl chlorides, are uniquely resistant to self-catalyzed hydrolysis and degradation[3]. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acyl fluoride in situ. This protocol is the method of choice when the fluorinated aniline is also sterically hindered (e.g., 2,6-disubstituted fluorinated anilines)[8].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the carboxylic acid (1.3 equiv) in anhydrous DMF (0.2 M concentration)[8].
-
Acyl Fluoride Generation: Add N,N-Diisopropylethylamine (DIEA, 3.0 equiv) followed by TFFH (1.2 equiv). Stir the mixture at room temperature for 30 minutes. Rationale: This pre-activation step ensures complete conversion of the acid to the stable acyl fluoride intermediate before the poor nucleophile is introduced[8].
-
Coupling: Add the sterically hindered fluorinated aniline (1.0 equiv) to the reaction mixture[8].
-
Thermal Driving: Heat the reaction to 50 °C (or utilize microwave heating at 80 °C) for 12–24 hours[8]. Rationale: The thermal energy overcomes the high activation barrier associated with the dual electronic and steric deactivation of the amine[3].
-
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF) and saturated NaHCO₃. Dry the organic layer and purify via silica gel chromatography.
Protocol C: Catalytic Acylpyridinium Activation using EDC/DMAP/HOBt
Mechanistic Causality: While HOBt forms an active ester with EDC, this intermediate is often not electrophilic enough to react with fluorinated anilines[4]. The addition of a stoichiometric amount of DMAP solves this by attacking the HOBt ester to form a highly reactive acylpyridinium ion intermediate[4]. This hyper-reactive species is rapidly intercepted by the electron-deficient aniline, driving the reaction to completion[2].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Acetonitrile or Dichloromethane (DCM)[2].
-
Activation: Add EDC·HCl (1.2 equiv), DMAP (1.0 equiv), and a catalytic amount of HOBt (0.1 equiv)[4]. Stir at room temperature for 15 minutes. Rationale: DMAP functions as the primary acyl transfer agent, while catalytic HOBt facilitates the initial activation step without accumulating as a less-reactive ester[4].
-
Coupling: Add the fluorinated aniline (1.0 equiv) and DIPEA (2.0 equiv)[2].
-
Propagation: Stir the mixture at room temperature for 16 hours.
-
Workup: Dilute with DCM, wash sequentially with 1M HCl, water, and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the resulting amide via column chromatography[4].
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048-5051. URL: [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 14(2), 430-433. URL: [Link]
-
Ghosh, A. K., & Shahabi, D. (2021). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 63, 152719. URL: [Link]
Sources
- 1. 2-(3,4,5-Trifluorophenyl)aniline | 915416-45-4 | Benchchem [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Solvent Selection for the N-Acylation of Electron-Deficient Anilines
Introduction
The N-acylation of anilines is a cornerstone transformation in modern organic synthesis, fundamental to the construction of the amide bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] While the acylation of electron-rich anilines is often straightforward, the reaction becomes significantly more challenging when the aniline ring is substituted with electron-withdrawing groups (EWGs). These groups decrease the electron density on the aromatic ring and, critically, reduce the nucleophilicity of the amino group's lone pair of electrons, rendering the aniline a weak nucleophile.[3]
This diminished reactivity can lead to slow or incomplete reactions, requiring harsh conditions that may not be compatible with other functional groups in the molecule. The judicious selection of the reaction solvent is therefore not merely a matter of convenience but a critical parameter that can dictate the success or failure of the synthesis. A solvent does not act as a passive medium; it actively influences reaction outcomes by modulating reactant solubility, stabilizing transition states, and influencing the reactivity of both the nucleophile and the electrophile.[4]
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal solvent for the N-acylation of electron-deficient anilines. We will explore the theoretical underpinnings of solvent effects and provide detailed, field-proven protocols to address common challenges encountered in the laboratory.
The Critical Role of the Solvent: Theoretical & Practical Considerations
Choosing the right solvent requires a multi-faceted analysis that balances solubility, polarity, and reactivity. For weakly nucleophilic anilines, the solvent's primary roles are to fully dissolve the starting materials and to facilitate the reaction without impeding the nucleophilicity of the amine.
Key Solvent Properties and Their Impact
-
Solubility: This is the most fundamental requirement. An incomplete reaction is guaranteed if the electron-deficient aniline substrate is not fully dissolved in the reaction medium.[3] Highly polar, crystalline anilines often require highly polar solvents to achieve complete dissolution.
-
Polarity and Hydrogen Bonding: Solvents are broadly classified by their polarity and their ability to act as hydrogen bond donors.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and can dissolve polar substrates, but they lack acidic protons. This is highly advantageous for acylating weak nucleophiles, as they solvate the reactants without forming strong hydrogen bonds to the aniline's nitrogen, which would further decrease its nucleophilicity.[3][4]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents should generally be avoided. Their acidic protons can form strong hydrogen bonds with the aniline's lone pair, effectively caging and deactivating the nucleophile.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): While these solvents do not interfere with the aniline's nucleophilicity, they often fail to dissolve the polar, electron-deficient aniline substrates. However, they can be useful for reactions requiring high temperatures.[4]
-
-
Boiling Point: The solvent's boiling point determines the maximum temperature at which a reaction can be run at atmospheric pressure. For particularly unreactive anilines, higher temperatures may be necessary to provide sufficient thermal energy to overcome the activation barrier.[3]
A Logic-Based Approach to Solvent Selection
The following workflow provides a systematic approach to selecting an appropriate solvent for your specific system.
Caption: A logical workflow for solvent selection in the N-acylation of electron-deficient anilines.
The Acylation Reaction Mechanism
The N-acylation of an aniline with an acylating agent like an acyl chloride or anhydride proceeds via a nucleophilic addition-elimination mechanism. Understanding this pathway is key to troubleshooting and optimizing the reaction.
Caption: The general mechanism for N-acylation of aniline via nucleophilic addition-elimination.[5]
Experimental Protocols
The following protocols are designed to provide a starting point for the N-acylation of a range of electron-deficient anilines. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Standard Conditions using Dichloromethane (DCM)
Rationale: Dichloromethane (DCM) is an excellent starting point for many acylations. It is a relatively non-polar aprotic solvent that dissolves a wide range of organic compounds, is unreactive towards common acylating agents, and is easy to remove during workup due to its low boiling point (39.6 °C). This protocol is best suited for moderately electron-deficient anilines that exhibit reasonable solubility in DCM.[1]
Materials:
-
Electron-deficient aniline (e.g., 4-nitroaniline) (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) or anhydride (1.05 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., triethylamine or pyridine) (1.5 eq)
-
Round-bottom flask with stir bar
-
Ice bath, separatory funnel
Procedure:
-
To a clean, dry round-bottom flask, add the electron-deficient aniline (1.0 eq).
-
Dissolve the aniline in anhydrous DCM (approx. 10 mL per mmol of aniline).
-
Add the base (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.05 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: High-Polarity Conditions using N,N-Dimethylformamide (DMF)
Rationale: For substrates that are poorly soluble in DCM or are particularly unreactive, a more potent polar aprotic solvent is required. N,N-Dimethylformamide (DMF) is an excellent choice due to its high dielectric constant and ability to dissolve a wide range of polar compounds.[3][6] This protocol can often be performed at room temperature but can also be gently heated to accelerate slow reactions.
Materials:
-
Electron-deficient aniline (e.g., 2,4-dinitroaniline) (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., potassium carbonate or triethylamine) (1.5 eq)
-
Round-bottom flask with stir bar
Procedure:
-
In a dry round-bottom flask, dissolve the electron-deficient aniline (1.0 eq) in anhydrous DMF (approx. 5-10 mL per mmol of aniline).
-
Add the base (1.5 eq) and stir the mixture. If using a solid base like K₂CO₃, ensure vigorous stirring.
-
Add the acylating agent (1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-24 hours, or heat to 50-60 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water. This will often precipitate the product.
-
Stir the aqueous slurry for 30 minutes to fully precipitate the solid.
-
Collect the product by vacuum filtration. Wash the solid extensively with water to remove DMF and any inorganic salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Protocol 3: High-Temperature Conditions using Toluene
Rationale: When thermal energy is required to overcome a high activation barrier for highly deactivated anilines, a high-boiling point solvent is necessary. Toluene (b.p. 111 °C) is a suitable non-polar solvent for this purpose. This method is particularly effective for forcing sluggish reactions to completion.
Materials:
-
Highly electron-deficient aniline (1.0 eq)
-
Acid anhydride (1.5 eq)
-
Toluene
-
Catalyst (optional): 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aniline (1.0 eq), acid anhydride (1.5 eq), and toluene (10 mL per mmol of aniline).
-
If the reaction is known to be particularly difficult, add a catalytic amount of DMAP (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 6-24 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect by vacuum filtration.
-
If the product remains in solution, wash the toluene solution with saturated aqueous sodium bicarbonate (to remove excess anhydride and acid byproduct) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The choice of solvent can dramatically impact reaction yield and time. The following table provides representative data for the N-acetylation of various anilines, illustrating the effect of both substrate electronics and solvent choice.
| Aniline Substrate | Acylating Agent | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| Aniline | Acetic Anhydride | Water/CH₃CN | NaOAc | 25 | 1 | >90% | [2] |
| 4-Chloroaniline | Acetyl Chloride | DMF | K₂CO₃ | 25 | 0.5 | ~95% | [6][7] |
| 4-Nitroaniline | Acetic Anhydride | Acetic Acid | None | Reflux | 1 | ~85% | [8] |
| 2,4-Dinitroaniline | Acyl Chloride | DMF | Et₃N | 60 | 12 | Moderate to Good | [3][6] |
| 2,4,6-trichloroaniline | Benzoyl Chloride | THF | NaH | RT | 4 | Good | [3] |
Note: This table is a synthesis of typical results reported in the literature and should be used as a guideline. Actual results may vary.
Troubleshooting & Special Considerations
Overcoming Low Reactivity
If an acylation reaction fails or proceeds poorly, several strategies can be employed:
-
Increase Reactivity of the Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.[3]
-
Employ a Catalyst: For sterically hindered or highly electron-deficient anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is highly effective. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.[3]
-
Use a Strong Base: For very weak aniline nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the aniline, forming the much more nucleophilic anilide anion. This must be done in an anhydrous aprotic solvent like THF.[3]
The DMAP Catalytic Cycle
Caption: The catalytic cycle of DMAP in the N-acylation of an aniline with an anhydride.[3]
Green Chemistry Considerations
While solvents like DCM and DMF are highly effective, their environmental and health impacts are significant. Whenever possible, chemists should consider greener alternatives. Solvent selection guides from major pharmaceutical companies and academic consortia rank solvents based on safety, health, and environmental criteria.[9][10] For some acylations, greener solvents like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) may be viable alternatives, and their use is strongly encouraged.
Conclusion
The successful N-acylation of electron-deficient anilines is a challenge that can be systematically overcome with a logical and informed approach to solvent selection. There is no single "best" solvent; the optimal choice is intimately linked to the specific properties of the aniline substrate, particularly its solubility and inherent nucleophilicity. By starting with standard aprotic solvents like DCM and escalating to more powerful, polar aprotic solvents like DMF or higher temperatures in toluene only when necessary, researchers can efficiently optimize this critical transformation. Understanding the underlying principles of solvent effects, combined with the practical protocols outlined in this guide, will empower scientists to synthesize complex N-acylated anilines with greater success and efficiency.
References
-
ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Available at: [Link]
-
Studylib. N-Acetylation of Aniline Lab: Procedure & Questions. Available at: [Link]
-
Pearson. Acylation of Aniline Explained. Available at: [Link]
-
Organic Chemistry Data. (2026, February 22). Solvents and Process efficiency. Available at: [Link]
-
Gani, R. et al. (2005, August 7). Method for selection of solvents for promotion of organic reactions. ResearchGate. Available at: [Link]
-
Mitrofanov, I. et al. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. Available at: [Link]
-
University of Toronto, Green Chemistry Initiative. Solvent and Reagent Selection Guide. Available at: [Link]
-
Wang, P. et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au, 1(7), 935–943. Available at: [Link]
-
Mukaiyama, T. et al. (1994). An Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides. Bulletin of the Chemical Society of Japan, 67(7), 1967-1977. Available at: [Link]
-
Reddit r/chemhelp. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?. Available at: [Link]
-
Darsi, S. S. P. K. et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]
- Google Patents. Process for the acylation of n,n-diallyl aniline.
-
Ghorbani-Vaghei, R. et al. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports, 14(1), 7183. Available at: [Link]
-
Wang, P. et al. (2021, June 15). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Publications. Available at: [Link]
-
Journal of Current Pharma Research. A Novel Clay catalyst: N-Acetylation of Anilines. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
ResearchGate. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 5. studylib.net [studylib.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Process Development Guide: Optimization of Recrystallization for N-[2-(trifluoromethoxy)phenyl]butanamide
Introduction & Chemical Context
Compound: N-[2-(trifluoromethoxy)phenyl]butanamide Target Class: Fluorinated Aromatic Amides Application: Pharmaceutical Intermediate / Bioisostere Scaffold[1][2][3]
The trifluoromethoxy (-OCF
This Application Note provides a rigorous protocol for purifying this compound. Unlike standard guides, this document focuses on process safety , impurity rejection logic , and polymorph control .[1]
Physicochemical Analysis & Solubility Logic
To design a robust recrystallization, we must analyze the molecular interactions.[1][2]
| Feature | Chemical Property | Impact on Purification |
| -OCF | Highly Lipophilic ( | Increases solubility in non-polar solvents (Hexane, Toluene).[1][2][3] Reduces solubility in water.[1][4] |
| Amide Bond | H-Bond Donor/Acceptor | Provides solubility in alcohols (EtOH, IPA) and polar aprotic solvents.[1][2] |
| Butyl Chain | Flexible Alkyl | Increases rotational degrees of freedom, increasing the risk of oiling out (phase separation before crystallization).[1] |
| 2-Substituent | Steric Bulk (Ortho) | Disrupts planar packing, potentially lowering melting point compared to para isomers.[1][2] |
Impurity Profile & Rejection Strategy
-
Unreacted 2-(trifluoromethoxy)aniline: Liquid, basic, potentially genotoxic.[1][2] Strategy: Remove via acidic wash prior to recrystallization; reject remaining traces via mother liquor solubility.[1][2]
-
Butyric Acid/Chloride: Acidic.[1][2] Strategy: Remove via basic wash.[1][2]
-
Reaction Byproducts: Oligomers or colored impurities.[1][2] Strategy: Adsorption (Charcoal) or rejection in non-polar antisolvent.[1][2]
Pre-Crystallization Workup (Critical Step)[1]
Stop. Do not attempt to recrystallize the crude reaction mixture directly. The presence of unreacted aniline will inhibit crystal growth and occlude the crystal lattice.[1][2]
Protocol:
-
Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).
-
Wash organic layer with 1M HCl (
vol). Mechanism: Protonates the aniline to the water-soluble hydrochloride salt.[1][2][3] -
Wash with Sat. NaHCO
( vol).[2] Mechanism: Neutralizes residual butyric acid.[1][2] -
Wash with Brine , dry over MgSO
, and concentrate to a solid residue.
Solvent System Screening
For this specific lipophilic amide, three solvent systems are recommended based on polarity matching.
System A: Ethanol / Water (The "Green" Standard)
-
Mechanism: High solubility in hot EtOH; rapid solubility drop upon adding H
O (antisolvent).[1]
System B: Toluene / Heptane (The "High Purity" Route)[1]
-
Mechanism: Toluene solvates the aromatic core; Heptane acts as the antisolvent.[1][2]
-
Pros: Excellent rejection of polar impurities; produces well-defined needles/prisms.[1][2][3]
-
Cons: Lower yield due to high solubility of the OCF
group in toluene.[1][2]
System C: Ethyl Acetate / Hexanes (The Generalist)[1]
Decision Logic Diagram
Figure 1: Solvent selection logic based on thermal properties and impurity profile.
Detailed Protocol: Recrystallization from Ethanol/Water[1]
This protocol is chosen as the primary method due to its balance of yield and purification power for amides.[1][2]
Reagents:
-
Activated Charcoal (optional, for color removal).[1]
Step-by-Step Methodology:
-
Saturation (The "Hot" Phase):
-
Clarification:
-
Nucleation Control (The "Critical" Phase):
-
Reheat the filtrate to boiling to dissolve any crystals formed during filtration.[1][2]
-
Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]
-
Add 1-2 drops of Ethanol to clear the solution again.[1][2][3]
-
Seeding: If available, add a single seed crystal of pure product at this stage (approx. 50-60 °C).
-
-
Crystal Growth:
-
Isolation:
Analytical Validation
How do you verify the process worked?
| Method | Acceptance Criteria | What it tells you |
| HPLC (UV 254nm) | Purity > 99.0% | Absence of reaction byproducts.[1][2][3] |
| 1H NMR (CDCl | No peaks at | Confirms removal of genotoxic precursor.[1][2] |
| DSC (Differential Scanning Calorimetry) | Sharp endotherm (Range < 2°C) | Confirms crystalline purity and single polymorph.[1][2] |
| Appearance | White to off-white needles | Visual confirmation of successful lattice formation.[1][2][3] |
Troubleshooting "Oiling Out"
The combination of the butyl chain and the -OCF
Symptoms: The solution turns milky, and oily droplets form at the bottom before solidifying into a gum.[1][2]
Remediation Protocol:
-
Re-heat the mixture until the oil dissolves.
-
Add more solvent (Ethanol) to shift the composition away from the metastable zone.[1][2]
-
Seed vigorously at a higher temperature.
-
Stir slowly (magnetic stir bar) during cooling to provide mechanical nucleation energy.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (The authoritative text for purification constants).
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (Standard protocols for amide crystallization).
-
Leroux, F. R., et al. (2009).[1][2] "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 4(11), 1765-1766.[2] (Source for lipophilicity data of OCF3). [1]
-
Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1][2][3] (Theory on oiling out and seeding).[1][2]
Note: This guide assumes standard laboratory safety practices. The precursor 2-(trifluoromethoxy)aniline is toxic and should be handled in a fume hood.[3]
Sources
Application Note: N-[2-(trifluoromethoxy)phenyl]butanamide in Pharmaceutical Synthesis
This guide outlines the technical protocols for utilizing N-[2-(trifluoromethoxy)phenyl]butanamide , a specialized fluorinated intermediate. It is designed for medicinal chemists and process engineers focusing on the incorporation of the metabolically stable trifluoromethoxy (-OCF₃) motif into drug scaffolds.
Executive Summary & Strategic Value
In modern drug discovery, the trifluoromethoxy group (-OCF₃) is a "privileged substituent." It offers a unique combination of high lipophilicity (
This compound serves as a critical lipophilic scaffold and directing group precursor . Unlike simple acetamides, the butyryl chain provides steric bulk and lipophilic distinctiveness, making this intermediate valuable for:
-
Fragment-Based Drug Discovery (FBDD): Probing hydrophobic pockets in kinases and GPCRs.
-
Directed C-H Activation: The amide moiety directs palladium/rhodium-catalyzed functionalization at the 6-position (the other ortho site).
-
Heterocycle Synthesis: Precursor for N-butyl anilines or benzoxazole derivatives via oxidative cyclization.
Physicochemical Profile
Understanding the substrate is the first step to a robust protocol.
| Property | Value / Description | Relevance |
| Chemical Name | This compound | Systematic ID |
| Starting Material | 2-(Trifluoromethoxy)aniline (CAS: 1535-75-7) | Primary Reagent |
| Molecular Weight | ~247.21 g/mol | Stoichiometry Calcs |
| LogP (Predicted) | 3.2 – 3.5 | High membrane permeability |
| Key Signal (¹⁹F NMR) | ~ -58.0 ppm (singlet) | Diagnostic QC marker |
| Physical State | White to Off-White Solid | Ease of handling |
Protocol A: High-Fidelity Synthesis
Objective: Synthesize this compound with >98% purity, minimizing the formation of bis-acylated byproducts.
Reaction Logic
The reaction utilizes a nucleophilic acyl substitution. The electron-withdrawing effect of the ortho-OCF₃ group reduces the nucleophilicity of the aniline nitrogen, requiring a base catalyst (Triethylamine or Pyridine) to drive the reaction to completion without heating, which could degrade the fluorinated motif.
Workflow Diagram (DOT)
Figure 1: Step-by-step synthesis workflow ensuring removal of unreacted aniline via acid wash.
Step-by-Step Procedure
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-(trifluoromethoxy)aniline (10.0 mmol, 1.77 g) in anhydrous Dichloromethane (DCM) (50 mL).
-
Base Addition: Add Triethylamine (Et₃N) (12.0 mmol, 1.67 mL). Cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add Butyryl Chloride (11.0 mmol, 1.14 mL) over 15 minutes. Note: Exothermic reaction; control addition rate to maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The aniline spot (lower Rf) should disappear.
-
Workup (Critical for Purity):
-
Wash the organic phase with 1M HCl (2 x 30 mL). Why? This protonates unreacted aniline and Et₃N, moving them to the aqueous phase.
-
Wash with Saturated NaHCO₃ (30 mL) to neutralize excess acid.
-
Wash with Brine (30 mL).
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from hot Hexane/Ethyl Acetate (9:1) to yield colorless needles.
Protocol B: Self-Validating Quality Control (QC)
Trustworthiness Principle: The protocol is self-validating if the ¹H and ¹⁹F NMR signals confirm both the structure and the absence of starting material.
NMR Interpretation Guide
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Validation Check |
| ¹H | 0.98 ppm | Triplet (3H) | Terminal -CH₃ | Integral = 3.0 |
| ¹H | 1.75 ppm | Multiplet (2H) | Central -CH₂- | Coupling confirms propyl chain |
| ¹H | 2.40 ppm | Triplet (2H) | Carbonyl-adj -CH₂- | Distinct from acetyl singlet |
| ¹H | 7.0 - 8.3 ppm | Multiplets (4H) | Aromatic Ring | 4 protons (Ortho-sub pattern) |
| ¹H | ~7.80 ppm | Broad Singlet | Amide -NH | Must be present (D₂O exch.) |
| ¹⁹F | -58.0 ppm | Singlet | -OCF₃ | Sharp singlet = No degradation |
Pass/Fail Criteria:
-
Pass: Distinct triplet at ~0.98 ppm AND sharp -OCF₃ singlet.
-
Fail: Presence of broad amine signal at ~3-4 ppm (unreacted aniline) or extra peaks in ¹⁹F region (defluorination).
Downstream Application: Directed C-H Activation
Context: The amide group in this compound acts as a Directing Group (DG) for transition-metal catalyzed functionalization.
Mechanism of Action
The carbonyl oxygen coordinates with Palladium (Pd(II)), positioning the catalyst to activate the C-H bond at the 6-position (ortho to the amine, meta to the -OCF₃). This allows for the introduction of halogens, aryls, or alkyl groups to create highly substituted pharmacophores.
C-H Activation Pathway (DOT)
Figure 2: Amide-directed C-H activation mechanism targeting the 6-position.
Application Protocol: Ortho-Iodination
Used to create precursors for Suzuki Couplings.
-
Mix: Intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), N-Iodosuccinimide (NIS, 1.2 eq).
-
Solvent: Acetic Acid or HFIP (Hexafluoroisopropanol) enhances electrophilicity.
-
Condition: Heat to 100°C in a sealed tube for 12 hours.
-
Result: Mono-iodination at the 6-position (verified by loss of one aromatic proton in NMR).
Safety & Handling
-
Aniline Toxicity: The starting material, 2-(trifluoromethoxy)aniline, is toxic and a potential methemoglobinemia inducer. All weighing must occur in a fume hood.
-
Fluorine Safety: While the -OCF₃ group is stable, combustion or extremely acidic conditions at high temperatures (>200°C) may release HF.
-
Waste Disposal: Segregate halogenated organic waste.
References
-
Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: Synthetic Approaches and Pharmacological Relevance." ChemMedChem.
- Wang, F., et al. (2010). "Recent Advances in the Synthesis of Trifluoromethoxylated Compounds." Tetrahedron. (General grounding on -OCF3 chemistry).
-
Sigma-Aldrich. "2-(Trifluoromethoxy)aniline Product Specification." (Source for physical properties).[1][2][3][4][5][6]
-
Engle, K. M., et al. (2016). "Ligand-Accelerated C-H Activation." Accounts of Chemical Research. (Grounding for Amide-Directed C-H activation).
-
PubChem. "Butyryl Chloride Compound Summary."
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N'-[2-(trifluoromethoxy)phenyl]propanimidamide | C10H11F3N2O | CID 63178590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Trifluoromethyl)aniline (88-17-5) at Nordmann - nordmann.global [nordmann.global]
Troubleshooting & Optimization
Application Support Center: Yield Optimization for 2-(Trifluoromethoxy)aniline Acylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of amide bond formation involving sterically hindered and electronically deactivated substrates. This guide is specifically engineered to troubleshoot and optimize the N-acylation of 2-(trifluoromethoxy)aniline, moving beyond standard protocols to address the fundamental chemical physics at play.
Part 1: Mechanistic Causality (The "Why")
Before troubleshooting, we must establish the causality behind the low yields typically observed with this substrate. The difficulty of acylating 2-(trifluoromethoxy)aniline stems from a dual barrier:
-
Electronic Deactivation: The trifluoromethoxy (
) group is highly electronegative. It exerts a powerful electron-withdrawing inductive effect ( ) that pulls electron density away from the aromatic ring and the adjacent amine nitrogen[1]. This drastically reduces the nucleophilicity of the amine, making it sluggish to attack standard electrophiles[2]. -
Steric Hindrance: Located at the ortho position, the bulky
group physically blocks the Dunitz-Bürgi approach angle required for the amine to successfully attack the carbonyl carbon of the acylating agent.
To overcome these barriers, you must either supercharge the electrophile (via nucleophilic catalysis) or supercharge the nucleophile (via deprotonation)[3].
Part 2: Diagnostic Q&A (Troubleshooting)
Q: I am using standard peptide coupling conditions (EDC/HOBt or DCC) with a carboxylic acid, but my yield is below 15%. What is going wrong? A: Standard carbodiimide chemistry relies on forming an O-acylisourea intermediate. While sufficient for aliphatic amines, this intermediate is not electrophilic enough to overcome the electronic deactivation of 2-(trifluoromethoxy)aniline. Solution: Abandon standard carbodiimides. If you must start from a carboxylic acid, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate a highly reactive acid chloride in situ under neutral conditions, or use a highly reactive uronium salt like HATU.
Q: I switched to an acyl chloride and triethylamine (TEA), but the reaction stalls at 30-40% conversion. How can I drive this to completion? A: Triethylamine acts solely as a proton sink (acid scavenger) and does not activate the acyl chloride. For hindered anilines, you must employ a nucleophilic catalyst[3]. Solution: Add 0.1 to 1.0 equivalents of 4-dimethylaminopyridine (DMAP). DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate. This species is significantly more electrophilic than the parent acyl chloride and lacks a tightly bound hydration shell, allowing the deactivated aniline to attack it successfully.
Q: Even with DMAP and acyl chlorides, my complex substrate decomposes when I apply heat to force the reaction. What is the alternative?
A: If pushing the electrophile's reactivity causes thermal decomposition, you must invert your strategy: increase the nucleophilicity of the aniline.
Solution: Pre-treat 2-(trifluoromethoxy)aniline with a strong base such as Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS). This converts the neutral, weakly nucleophilic amine into a highly nucleophilic anilide anion. This anion will readily react with acyl chlorides at low temperatures (
Part 3: Workflow Visualization
Workflow for optimizing N-acylation of hindered, electron-deficient anilines.
Part 4: Yield Optimization Matrix
Use the following data matrix to select the appropriate reaction conditions based on your specific substrate constraints.
| Methodology | Reagents & Catalyst | Temp | Typical Yield | Primary Use Case |
| Standard Coupling | EDC, HOBt, DIPEA | RT | < 20% | Not recommended for this substrate. |
| In-situ Activation | Ghosez's Reagent, DIPEA | RT | 65 - 80% | Acid-sensitive substrates lacking acyl chlorides. |
| Nucleophilic Catalysis | Acyl Chloride, TEA, DMAP | RT - 40°C | 70 - 85% | Standard scale-up; thermally stable substrates. |
| Anion Acylation | NaH or LiHMDS, Acyl Chloride | 0°C - RT | 85 - 98% | Highly hindered/complex substrates; thermal sensitivity. |
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Base-Promoted Anion Acylation (Highest Yield)
Mechanism: Converts the deactivated amine into a highly reactive anilide anion.
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to
using an ice bath. -
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Self-Validation Checkpoint 1: You must observe immediate effervescence (evolution of
gas). The reaction mixture will transition from clear to a distinct yellow/orange hue, confirming the formation of the anilide anion. If bubbling does not occur, the NaH has degraded to NaOH; halt the experiment and acquire fresh reagents.
-
-
Acylation: Stir for 30 minutes at
until gas evolution ceases. Dropwise add the acyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous THF.-
Self-Validation Checkpoint 2: The solution's color should rapidly quench back to pale yellow or colorless, accompanied by the precipitation of fine white NaCl salts. This visual shift confirms successful nucleophilic attack and chloride displacement.
-
-
Workup: Warm to room temperature over 1 hour. Quench with saturated aqueous
, extract with EtOAc, wash with brine, dry over , and concentrate.
Protocol B: DMAP-Catalyzed Acylation
Mechanism: Generates a highly reactive N-acylpyridinium intermediate.
-
Preparation: In a dry flask, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 eq) and DMAP (0.2 eq). Cool to
. -
Activation: Add the acyl chloride (1.2 eq) dropwise.
-
Self-Validation Checkpoint 1: A transient warm flush (exotherm) and a slight color change indicate the active formation of the N-acylpyridinium complex.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Self-Validation Checkpoint 2: Perform TLC analysis (Hexanes/EtOAc). The highly UV-active 2-(trifluoromethoxy)aniline spot (lower
due to amine polarity) must completely disappear, replaced by a less polar, higher amide product spot. If the starting material persists after 6 hours, add an additional 0.1 eq of DMAP.
-
-
Workup: Wash the organic layer sequentially with 1N HCl (to remove DMAP and TEA), saturated
, and brine. Dry over and concentrate.
References
-
Benchchem. "Technical Support Center: N-Acylation of Hindered Anilines." Benchchem Technical Guides. 3
-
Leroux, F., Jeschke, P., & Schlosser, M. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, No. 13 (2008).1
-
Szcześniak, P., et al. "Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers." Journal of the American Chemical Society, 144(22), 9790–9796 (2022). 2
Sources
Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Anilines
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the functionalization of sterically hindered ortho-substituted anilines. By synthesizing mechanistic causality with field-proven protocols, this guide provides actionable solutions for cross-coupling and acylation workflows.
Part 1: Mechanistic Insights & Core FAQs
Q1: Why do ortho-substituted anilines consistently underperform in N-functionalization reactions compared to their meta- or para-isomers?
A1: The diminished reactivity is governed by the "ortho effect," which imposes both severe steric and electronic penalties[1]. Sterically, a bulky ortho-substituent physically barricades the nitrogen lone pair, obstructing the approach of electrophiles or transition metal complexes[2]. Electronically, when the amine nitrogen participates in a reaction (e.g., via protonation or metal coordination), its hybridization must shift from a planar
Q2: In palladium-catalyzed Buchwald-Hartwig aminations, why do standard ligands like dppf or BINAP fail with highly hindered ortho-anilines? A2: Standard bidentate phosphine ligands (like dppf or BINAP) create a highly congested coordination sphere around the palladium center. This prevents the bulky ortho-substituted aniline from successfully binding to the metal during the critical amine coordination and deprotonation steps. To overcome this, the system requires bulky, electron-rich monodentate biarylphosphine ligands, such as BrettPhos or RuPhos[3][4]. These specialized ligands stabilize the highly active mono-ligated Pd(0) intermediate required for oxidative addition, while their unique spatial profiles (e.g., dialkylphosphino groups) facilitate the rapid binding and deprotonation of hindered amines without overcrowding the metal center[3][4].
Mechanistic pathway illustrating the steric penalty during the sp2 to sp3 rehybridization.
Part 2: Quantitative Data & Ligand Performance
To rationally troubleshoot stalled aminations, it is critical to match the steric demand of the substrate with the appropriate ligand architecture. The table below summarizes the comparative performance of various ligand classes when applied to ortho-substituted anilines.
Table 1: Comparative Performance of Ligands in Buchwald-Hartwig Amination of Ortho-Anilines
| Ligand Type | Example | Relative Reactivity | Mechanistic Rationale |
| Bidentate Phosphines | BINAP, dppf | Low to Moderate | High steric crowding at the Pd center prevents amine binding; fails with extreme hindrance. |
| First-Gen Monodentate | P(t-Bu)3 | Moderate | Prone to degradation; provides insufficient stabilization of the active Pd(0) species. |
| Biaryl(diaryl)phosphines | XPhos | Good | Effective for primary ortho-anilines, but struggles with secondary or 2,6-disubstituted anilines[5]. |
| Biaryl(dialkyl)phosphines | BrettPhos, RuPhos | Excellent | Optimal balance of electron richness and steric bulk; specifically designed to accelerate hindered amine deprotonation[3][4]. |
Part 3: Troubleshooting Guides
Issue 1: My Buchwald-Hartwig coupling with a 2,6-disubstituted aniline stalled at 20% conversion. Diagnosis: Stalled reactions with highly hindered anilines (e.g., 2,6-diisopropylaniline) usually indicate catalyst deactivation or an insurmountable activation barrier for the amine binding step. Solutions:
-
Precatalyst Selection: Switch to a third-generation (G3) or fourth-generation (G4) palladacycle precatalyst (e.g., BrettPhos Pd G3)[2][4]. This ensures rapid, quantitative generation of the active
species at mild temperatures, bypassing the formation of inactive dead-ends. -
Base Optimization: Ensure the base is strong enough to deprotonate the coordinated amine but non-coordinating. Sodium tert-butoxide (NaOtBu) or LiHMDS are optimal for BrettPhos/RuPhos systems[3][4].
-
Solvent Dynamics: Switch from pure toluene to 1,4-dioxane or a THF/toluene mixture. This improves the solubility of polar intermediates and maintains a homogeneous catalytic cycle, preventing the reaction from crashing out[5].
Issue 2: I am trying to N-acylate 2-(octyloxy)aniline, but I am getting low yields and recovering starting material. Diagnosis: The large ortho-octyloxy group physically obstructs the acylating agent. Furthermore, the electron-donating nature of the alkoxy group does not overcome the immense steric penalty of the required transition state[2]. Solutions:
-
Electrophile Upgrade: Switch from a standard acid anhydride to a highly reactive acyl chloride[2].
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or triethylamine. These bases scavenge the generated HCl without competing with the hindered aniline for the electrophile[2].
-
Thermal Activation: Elevate the reaction temperature to 50–80 °C in a sealed system using an anhydrous, non-polar aprotic solvent like toluene to overcome the activation barrier[2].
Workflow for troubleshooting low reactivity in Pd-catalyzed ortho-aniline couplings.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination of Highly Hindered Ortho-Anilines
Causality: Utilizing a G3 precatalyst guarantees a 1:1 ratio of active palladium to ligand. This prevents the formation of inactive bis-ligated palladium species, which is a critical failure point when the substrate itself struggles to coordinate due to steric bulk.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with the aryl halide (1.0 equiv), the ortho-substituted aniline (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst Addition: Add BrettPhos Pd G3 precatalyst (2 mol%) and BrettPhos ligand (2 mol%). Self-Validation Check: The solid mixture should rapidly change to a deep red/orange color upon the addition of solvent, visually confirming the generation of the active Pd(0) complex.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.
-
Thermal Activation: Heat the mixture at 80 °C in an aluminum heating block for 2–12 hours. Self-Validation Check: Monitor the reaction via GC-MS. The complete disappearance of the aryl halide peak confirms successful oxidative addition and subsequent amine coordination.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.
Protocol 2: High-Yielding N-Acylation of 2-Alkoxyanilines
Causality: Deploying a highly reactive acyl chloride in tandem with a non-nucleophilic base forces the acylation forward, chemically overpowering the physical obstruction of the ortho-alkoxy group[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the 2-alkoxyaniline (e.g., 2-(octyloxy)aniline, 1.0 equiv) in anhydrous toluene to a concentration of 0.5 M under an inert argon atmosphere[2].
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (1.5 equiv) via syringe. Causality: DIEA is too sterically hindered to react with the acyl chloride but possesses the exact basicity required to act as an irreversible HCl scavenger[2].
-
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.2 equiv) dropwise over 5 minutes to control the exotherm.
-
Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the reaction to 60 °C for 4 hours[2]. Self-Validation Check: The formation of a dense white precipitate (DIEA·HCl salt) in the non-polar toluene solvent is a positive visual indicator that the acylation is proceeding and generating HCl.
-
Workup: Quench the reaction by slowly adding saturated aqueous
. Separate the layers, extract the aqueous phase twice with dichloromethane, dry the combined organic layers over anhydrous , and purify via silica gel chromatography.
References
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. acs.org. URL:[Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC. nih.gov. URL:[Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. rsc.org. URL:[Link]
-
Ortho Effect: Meaning, Examples & Importance - Chemistry - Vedantu. vedantu.com. URL:[Link]
Sources
- 1. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Removal of Unreacted Butyryl Chloride
Introduction
You are likely accessing this guide because your amide product is contaminated with residual butyryl chloride or its hydrolysis product, butyric acid.[1] This presents two distinct challenges:
-
Chemical Purity: Butyryl chloride is highly reactive and will degrade your product or column stationary phase.[1]
-
Laboratory Safety & Hygiene: The hydrolysis product, butyric acid, possesses a potent, tenacious odor (characteristic of rancid butter or vomit) that adheres to glassware and skin.
This guide provides three validated protocols to remove these contaminants, ranging from standard aqueous extraction to advanced solid-phase scavenging.[1]
Module 1: Critical Safety & Handling
⚠️ DANGER: Reactivity Warning
-
HCl Generation: Quenching butyryl chloride with water generates hydrogen chloride (HCl) gas.[1] Never add water directly to a concentrated reaction mixture without adequate venting and cooling.[1]
-
Lachrymator: Butyryl chloride is a lachrymator.[1] All operations must occur in a fume hood.[1]
-
Odor Threshold: Butyric acid has an odor detection threshold of 0.00019 ppm.[1][2] Containment is critical.[1]
Module 2: The Aqueous Workup (Standard Protocol)
Best For: Stable amides soluble in organic solvents (DCM, EtOAc).
The Mechanism
The strategy relies on hydrolysis followed by pH manipulation.
-
Hydrolysis: Convert unreacted butyryl chloride to butyric acid.
-
Deprotonation: Convert butyric acid (pKa ~4.82) to the water-soluble butyrate anion using a base.
Step-by-Step Protocol
-
Cooling: Cool the reaction mixture to 0°C.
-
Quenching: Slowly add saturated aqueous NaHCO₃ .
-
Phase Separation: Transfer to a separatory funnel.
-
Washing Sequence:
-
Drying: Dry over
or and concentrate.
Workflow Visualization
Figure 1: Aqueous workup logic ensuring butyric acid is sequestered in the aqueous phase as a salt.
Module 3: Solid-Phase Scavenging (Advanced)
Best For: Acid-sensitive amides, water-sensitive products, or high-throughput parallel synthesis.
The Concept
Use a polymer-supported amine (e.g., PS-Trisamine) to react with the excess butyryl chloride. The impurity becomes covalently bound to the solid bead, which is then removed by simple filtration.
Protocol
-
Reagent Selection: Use PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene).[1]
-
Loading: Typically 3.0–4.0 mmol/g.[1]
-
-
Stoichiometry: Add 2–3 equivalents of resin relative to the estimated excess butyryl chloride.[1]
-
Incubation: Add resin directly to the reaction mixture (DCM or THF).[1] Shake gently at room temperature for 1–2 hours.
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug.
-
Rinse: Rinse the resin with DCM to recover any entrained product.[1]
-
Result: The filtrate contains the amide product; the butyryl moiety is trapped on the resin.
Scavenging Mechanism
Figure 2: Covalent sequestration of butyryl chloride using polymer-supported scavengers.
Module 4: Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Persistent "Vomit" Odor | Residual Butyric Acid | The pH of your aqueous wash was too low (< 7). Wash the organic layer again with 1M NaOH (if product is stable) or Sat. NaHCO₃. Ensure pH > 8. |
| Emulsion Formation | Surface tension effects | Add solid NaCl to saturate the aqueous layer. Filter the biphasic mixture through a pad of Celite. |
| Product Streaks on TLC | Co-eluting Butyric Acid | Butyric acid streaks on silica.[1] Perform a basic wash before column chromatography.[1] Do not rely on the column to separate the acid. |
| Low Yield | Hydrolysis of Product | If your amide is sensitive, avoid strong base washes.[1] Use the Solid-Phase Scavenging method (Module 3). |
FAQ: Odor Management
Q: My glassware smells terrible even after washing. How do I fix this? A: Butyric acid is lipophilic and sticks to glass.[1]
-
Base Bath: Soak glassware in a base bath (KOH/Isopropanol) or a strong aqueous base (NaOH) to convert the acid to the non-volatile salt.
-
Oxidation: Rinse with a dilute bleach solution (sodium hypochlorite).[1] This oxidizes the residual organics. Warning: Do not mix bleach with ammonia or acids.[1]
Q: Can I just rotovap the butyryl chloride off? A: Not recommended.
-
Butyryl chloride BP is ~102°C.[1]
-
Butyric acid BP is ~163.5°C.[1]
-
Rotovapping will contaminate your vacuum pump oil and the rotovap bump trap with a foul odor that is extremely difficult to remove. Always quench/scavenge before concentration.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for physical properties and purification of acid chlorides and carboxylic acids).[1]
-
Marsh, A., et al. (2026).[1] Solid-Supported Reagents in Organic Synthesis. (Detailed review of polymer-supported scavengers including Trisamine).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 264, Butyric Acid. (pKa and solubility data).[1]
-
BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines. (Protocols for amide workups).
-
Organic Syntheses. (1930).[1] n-Butyryl Chloride.[1] Org. Synth. 10, 13. (Preparation and properties of butyryl chloride).[1]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Aniline C-N Coupling
Welcome to the Advanced Synthesis Technical Support Center. This hub is designed for drug development professionals and synthetic chemists facing critical bottlenecks in the C-N cross-coupling of sterically hindered, ortho-substituted anilines.
Below, you will find diagnostic workflows, mechanistic FAQs, targeted troubleshooting guides, and self-validating Standard Operating Procedures (SOPs) to ensure reproducible yields.
System Diagnostics & Troubleshooting Logic
Before diving into specific protocols, utilize the diagnostic workflow below to categorize your coupling failure. This logic tree isolates the root cause based on observable reaction outcomes.
Diagnostic workflow for resolving hindered C-N cross-coupling failures.
Knowledge Base: Core Principles & Causality (FAQ)
Q: Why does steric bulk at the ortho-position of an aniline drastically reduce coupling efficiency? A: The primary difficulty arises from the steric bulk around the nucleophilic nitrogen atom. This hindrance physically impedes the approach of the aniline to the palladium center during the catalytic cycle, severely slowing down or preventing key steps like oxidative addition and reductive elimination[1]. Because these steps are delayed, the long-lived palladium intermediates become highly susceptible to off-cycle decomposition pathways, leading to catalyst death before the reaction can complete.
Q: BrettPhos vs. RuPhos: Which ligand should I choose for a 2-substituted primary aniline? A: You should default to BrettPhos . Density Functional Theory (DFT) calculations reveal a critical mechanistic divergence: for the Pd-BrettPhos system, the rate-limiting step is oxidative addition, whereas for Pd-RuPhos, it is reductive elimination[2]. Because 2-substituted anilines already struggle with reductive elimination due to steric crowding, using RuPhos exacerbates the bottleneck. BrettPhos is exceptionally bulky and electron-rich, which forces the challenging reductive elimination step forward while strictly accommodating only one aryl group, thereby preventing unwanted diarylation[1].
Q: Are there viable alternatives to Palladium if my substrate is sensitive to standard Buchwald-Hartwig conditions? A: Yes. Copper-catalyzed amination (Ullmann-type coupling) has re-emerged as a powerful alternative for sterically hindered partners[1]. Recent advancements have identified specific heteroatom-rich ligands, such as pyrrole-ol motifs, that are uniquely effective at facilitating the coupling of ortho-substituted aryl iodides with highly hindered anilines under milder, orthogonal conditions[3].
Troubleshooting Tickets (Q&A)
Ticket #101: Significant Hydrodehalogenation of the Aryl Halide
-
Symptom: GC-MS shows the aryl halide is being reduced to the corresponding arene (Ar-H) instead of undergoing amination.
-
Causality: When reductive elimination is sterically hindered and slow, the Pd-aryl intermediate has time to interact with protic impurities (water) or undergo solvent-mediated reduction.
-
Resolution:
Ticket #102: Homocoupling of the Aryl Halide
-
Symptom: Formation of biaryl (Ar-Ar) side products.
-
Causality: High temperatures and high catalyst loadings can favor the transmetalation of two Pd-aryl species, leading to homocoupling.
-
Resolution: Lower the reaction temperature and reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%)[1].
Ticket #103: Unwanted Diarylation of the Primary Aniline
-
Symptom: The primary aniline couples twice, consuming the aryl halide and leaving unreacted aniline.
-
Causality: If the starting aniline has two N-H bonds and the ligand's steric profile is too open (e.g., standard XPhos or unoptimized biarylphosphines), the monoarylated product remains nucleophilic enough to re-enter the catalytic cycle[1].
-
Resolution: Use a stoichiometric excess of the aniline (1.2 to 1.5 equiv), add the aryl halide slowly via syringe pump, and switch to the highly demanding BrettPhos ligand[1].
Quantitative Ligand & Catalyst Selection Matrix
Use this matrix to select the optimal catalytic system based on your specific substrate constraints.
| Catalyst / Ligand System | Rate-Limiting Step (DFT) | Primary Use Case | Ortho-Steric Tolerance | Diarylation Risk |
| Pd G3 / BrettPhos | Oxidative Addition[2] | Primary anilines, monoarylation | Excellent | Very Low |
| Pd G3 / RuPhos | Reductive Elimination[2] | Secondary amines, cross-coupling | Good | Moderate |
| Pd G3 / tBuBrettPhos | Oxidative Addition | Extremely hindered primary amines | Exceptional | None |
| Cu(I) / Pyrrole-ol | Oxidative Addition | Base-sensitive hindered anilines[3] | High | Low |
Standard Operating Procedures (SOPs)
Protocol A: Self-Validating Pd-Catalyzed Buchwald-Hartwig Amination
Designed for 2-substituted anilines using BrettPhos to ensure complete activation and prevent diarylation.
Prerequisites: All solid reagents must be stored in a desiccator. Solvents must be anhydrous and sparged with argon for 30 minutes prior to use.
-
Reaction Setup (Glovebox): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2-substituted aniline (1.2 mmol), the aryl halide (1.0 mmol), and NaOtBu (1.4 mmol)[1].
-
Causality: NaOtBu provides the strong thermodynamic driving force required to deprotonate the sterically hindered, coordinated aniline intermediate.
-
-
Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL). Seal the tube with a Teflon-lined cap, remove from the glovebox, and stir at room temperature for 5 minutes.
-
Validation Checkpoint 1: The solution should turn a clear, deep red/orange. If the solution is black or cloudy, moisture has compromised the catalyst. Abort and restart.
-
-
Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C.
-
Monitoring:
-
Validation Checkpoint 2: Withdraw a 10 µL aliquot under argon after 1 hour. Quench in wet ethyl acetate and analyze via GC-MS. You must observe >15% conversion. If 0% conversion is observed, the oxidative addition has failed; verify the steric bulk of the aryl halide.
-
-
Workup: After 12 hours, cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate under reduced pressure.
Protocol B: Cu-Catalyzed Ullmann-Type Coupling
Alternative for substrates where Pd-catalysis fails or where trace Pd contamination is unacceptable.
-
Setup: In a glovebox, combine CuI (10 mol%), the pyrrole-ol ligand (10 mol%)[3], K3PO4 (2.0 equiv), the ortho-substituted aryl iodide (1.0 mmol), and the hindered aniline (1.2 mmol) in a reaction vial.
-
Solvent: Add anhydrous DMSO (3.0 mL).
-
Causality: DMSO acts as a highly polar coordinating solvent that stabilizes the Cu(I) intermediates, which is critical for the oxidative addition of hindered partners[3].
-
-
Reaction: Seal the vial, heat to 110 °C, and stir vigorously for 24 hours.
-
Validation Checkpoint: The reaction mixture should transition from a pale suspension to a deep blue/green homogeneous solution upon heating, indicating the formation of the active Cu-ligand complex.
-
-
Workup: Cool to room temperature, quench with aqueous ammonia (to strip copper salts), extract with ethyl acetate, and purify via flash chromatography.
References
- Benchchem. Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem Tech Support.
- Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495-10499.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- ResearchGate. (2022). Electrochemically Stable Carbazole-Derived Polyaniline for Pseudocapacitors (Includes DFT mechanistic studies on BrettPhos vs RuPhos).
Sources
selecting base catalysts for trifluoromethoxy aniline reactions
Technical Support Center: Base Selection for Trifluoromethoxy Aniline Reactions
-Aniline Cross-CouplingsExecutive Summary
Trifluoromethoxy (
-
Electronic Deactivation: The electron-withdrawing
group ( ) significantly reduces the nucleophilicity of the aniline nitrogen, often stalling the transmetalation step. -
Chemical Lability: While generally robust, the
moiety is susceptible to base-mediated decomposition (defluorination/hydrolysis) under the harsh conditions typically required to force the coupling of deactivated amines.
This guide provides a logic-driven framework for selecting the optimal base/catalyst system, minimizing side reactions while maximizing conversion.
Part 1: The Base Selection Matrix
Do not default to Sodium tert-butoxide (NaOtBu) without analysis. Use this decision matrix to select the appropriate base based on your electrophile and reaction constraints.
Standard Protocol (Robust Substrates)
-
Recommended Base: Sodium tert-butoxide (NaOtBu) or Sodium tert-pentoxide.
-
Why: These bases are strong enough to rapidly deprotonate the palladium-bound amine complex, facilitating reductive elimination.
-
Risk: At temperatures
C, strong alkoxides can trigger the elimination of fluoride from the group, leading to phenol byproducts. -
Applicability: Use when coupling with aryl bromides/iodides at temperatures
C.
Base-Sensitive Protocol (High Stability Requirement)
-
Recommended Base: Cesium Carbonate (
) or Potassium Phosphate ( ). -
Why: These mild, inorganic bases minimize the risk of nucleophilic attack on the
carbon. They are essential when the substrate contains other sensitive groups (e.g., esters, nitriles). -
Trade-off: Lower solubility in toluene/dioxane requires higher temperatures or the use of a phase transfer agent (though this can sometimes re-introduce instability).
-
Applicability: Preferred for scale-up or when using highly active precatalysts (e.g., Pd-G3/G4) that operate at lower temperatures.
Soluble Organic Base Protocol (Advanced)
-
Recommended Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine).
-
Why: Recent advances demonstrate that soluble organic bases, when paired with specific ligands like AlPhos or BrettPhos , can facilitate coupling of deactivated amines under mild conditions without the heterogeneity issues of inorganic salts.
-
Applicability: Flow chemistry applications or substrates with poor solubility.
Part 2: Visualizing the Decision Process
The following logic flow illustrates the selection pathway and the mechanistic risks associated with the
Figure 1: Decision tree for selecting a base catalyst system for trifluoromethoxy aniline coupling, balancing reactivity with substrate stability.
Part 3: Troubleshooting & FAQs
Q1: My reaction yields are low (<30%), and I see unreacted aryl halide. Is the base the problem?
-
Diagnosis: Likely not the base strength, but the catalyst activity .
-anilines are poor nucleophiles. -
Solution: The rate-limiting step is often the binding of the amine to the Pd(II) center.
-
Switch Ligand: Move to bulky, electron-rich biaryl phosphines like BrettPhos or RuPhos . These are specifically designed to bind difficult amines.
-
Protocol: Ensure you are using a Precatalyst (e.g., BrettPhos Pd G4) rather than generating it in situ from
, which can be inefficient with deactivated amines.
-
Q2: I observe a side product with a mass corresponding to [M-CF3+H] or [M-CF2+O]. What is happening?
-
Diagnosis: You are seeing defluorination or hydrolysis . Under strong basic conditions (especially with alkoxides like NaOtBu at high heat), the
group can undergo elimination to form a quinone methide-like intermediate or hydrolyze to a phenol. -
Solution:
-
Switch to a milder base:
(anhydrous). -
Lower the temperature: Try 60-80°C with a more active catalyst (e.g., tBuBrettPhos).
-
Strictly exclude water: Hydrolysis is accelerated by wet solvents. Use anhydrous toluene or dioxane.
-
Q3: Can I use LHMDS or KHMDS to force the reaction?
-
Advisory: Avoid. Strong amide bases (pKa ~26) are known to trigger the decomposition of fluoroalkyl ethers. They can deprotonate the aromatic ring ortho to the
(directed metallation), leading to benzyne formation or immediate defluorination.
Part 4: Validated Experimental Protocol
Protocol: Coupling 4-(Trifluoromethoxy)aniline with Aryl Bromides Designed for 1.0 mmol scale. Validated for minimal defluorination.
Materials:
-
Aryl Bromide (1.0 equiv)
-
4-(Trifluoromethoxy)aniline (1.2 equiv) [CAS: 461-82-5][1]
-
Catalyst: BrettPhos Pd G4 (0.02 equiv, 2 mol%)
-
Base: Sodium tert-butoxide (1.4 equiv) OR
(2.0 equiv) for sensitive substrates. -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Setup: In a glovebox or under active
flow, charge a reaction vial with the Aryl Bromide, Aniline, Base, and Pd Precatalyst.-
Note: If using
, grind it to a fine powder immediately before use to maximize surface area.
-
-
Solvent Addition: Add anhydrous dioxane. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 80°C for 12 hours.
-
Checkpoint: If using NaOtBu, do not exceed 100°C. If conversion is slow at 80°C, add more catalyst, not more heat.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.
Data Summary Table: Base Performance Comparison
| Base | pKa (conj.[2][3][4] acid) | Reactivity (Yield) | Stability Risk | Recommended For |
| NaOtBu | ~17 | High | Moderate (Temp sensitive) | Standard Aryl Bromides |
| Cs2CO3 | ~10.3 | Moderate | Low (High Stability) | Sensitive/Complex Scaffolds |
| K3PO4 | ~12 | Moderate | Low | Substrates with Esters/Nitriles |
| LHMDS | ~26 | High | High (Decomposition) | NOT RECOMMENDED |
References
-
Buchwald-Hartwig Amination Overview & Catalyst Generations
- Source: Wikipedia / Organic Chemistry Portal.
-
URL:
-
Base Selection in Pd-Catalyzed C-N Coupling
-
Properties of Trifluoromethoxy Aniline
-
Stability of Trifluoromethoxy Group
- Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry"
- Source: PMC (NIH)
-
URL:[Link]
-
General Protocol for Buchwald-Hartwig
- Source: Organic-Synthesis.com
-
URL:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling [dspace.mit.edu]
- 6. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis Tech Support Center: Butyranilide Optimization & Troubleshooting
Welcome to the Technical Support Center for amide synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the acylation of aniline to form butyranilide.
The synthesis of butyranilide via nucleophilic acyl substitution is a foundational transformation. However, achieving >95% purity requires strict control over reaction kinetics to prevent competing side reactions. This guide breaks down the mechanistic causality behind common failures and provides self-validating protocols to ensure reproducible success.
Mechanistic Causality & Reaction Pathways
The formation of butyranilide relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of butyryl chloride (or butyric anhydride), forming a tetrahedral intermediate that collapses to expel a leaving group[1].
While the primary pathway is straightforward, the reaction environment dictates the side-product profile. Strong bases or excess heat can activate the newly formed amide, leading to N,N-diacylation [2]. Conversely, the presence of moisture leads to the hydrolysis of the acylating agent, destroying your stoichiometric balance.
Reaction pathway for butyranilide synthesis highlighting the target product and common side products.
Troubleshooting Guide & FAQs
Q1: I am seeing a second, higher-running spot on my TLC. Mass spec confirms it is N,N-dibutyrylaniline. How do I stop this over-acylation? The Causality: Aniline is a primary amine. Once monoacylated to butyranilide, the nitrogen's nucleophilicity is drastically reduced due to resonance with the new carbonyl group. However, if you are using a strong organic base (like triethylamine) and an excess of butyryl chloride, the base can deprotonate the amide (or sufficiently activate it), allowing it to attack a second equivalent of the electrophile[2]. The Fix: Switch your base. Using a weaker base like pyridine acts as a nucleophilic catalyst (forming a reactive acylpyridinium intermediate) but is not basic enough to promote the diacylation of the resulting amide[2]. Alternatively, strictly control your stoichiometry to 1.05 equivalents of butyryl chloride and keep the reaction at 0 °C during the addition phase.
Q2: My Schotten-Baumann reaction resulted in a low yield, and the crude mixture smells strongly like rancid butter. What went wrong? The Causality: The unmistakable odor of rancid butter indicates the presence of butyric acid. In the Schotten-Baumann biphasic system (aqueous NaOH and organic solvent), hydroxide ions and water constantly compete with aniline for the butyryl chloride[1]. If your stirring is inadequate, the acyl chloride pools in the aqueous layer and hydrolyzes before the aniline can react with it. The Fix: The Schotten-Baumann reaction requires violent stirring to maximize the interfacial surface area between the aqueous and organic phases. Ensure you are using a sufficiently large stir bar and add the butyryl chloride dropwise.
Q3: My isolated crude butyranilide is dark brown instead of white. How do I prevent this? The Causality: Aniline is highly susceptible to oxidation. Upon prolonged exposure to air and light, it forms dark-colored quinoid structures and polymeric impurities[3]. If your starting aniline has degraded, these dark impurities will carry over into your product matrix. The Fix: Always inspect your aniline before synthesis. It should be a clear, colorless liquid. If it is yellow or brown, purify it via vacuum distillation prior to use. For highly sensitive downstream applications, sparge your reaction solvents with nitrogen.
Quantitative Data: Side Product Profiles
The following table summarizes how different reaction environments influence the distribution of your target product versus unwanted side products.
| Reaction Condition | Acylating Agent (Eq) | Base Used | Solvent System | Temp (°C) | Target Yield (%) | Diacylation (%) | Hydrolysis (%) |
| Schotten-Baumann | Butyryl Chloride (1.1) | 10% aq. NaOH | Water / Neat | 0 to 25 | 85 - 90 | < 2 | 5 - 10 |
| Anhydrous (Strong Base) | Butyryl Chloride (1.5) | Triethylamine | DCM | 25 | 60 - 70 | 25 - 30 | < 1 |
| Anhydrous (Weak Base) | Butyryl Chloride (1.05) | Pyridine | DCM | 0 to 25 | 90 - 95 | < 1 | < 1 |
| Anhydride Method | Butyric Anhydride (1.1) | None / Heat | Toluene | 80 | 80 - 85 | < 1 | < 2 |
Standard Operating Procedures (SOPs)
Below are two self-validating protocols. They are designed to provide immediate physical or chromatographic feedback to confirm reaction success.
Protocol A: Biphasic Schotten-Baumann Synthesis
Self-Validation Mechanism: The product (butyranilide) is insoluble in the aqueous matrix. The continuous formation of a white precipitate visually confirms the reaction is proceeding and drives the equilibrium forward[1].
-
Preparation: Equip a 250 mL Erlenmeyer flask with a large magnetic stir bar. Add aniline (2.5 mL, ~27 mmol) and 25 mL of 10% aqueous NaOH solution[1].
-
Cooling: Place the flask in an ice-water bath to bring the internal temperature to 0 °C. This suppresses the hydrolysis of the acyl chloride.
-
Addition: Begin vigorous stirring. Add butyryl chloride (3.1 mL, ~30 mmol) dropwise over 15 minutes.
-
Maturation: Remove the ice bath. Cork the flask and continue vigorous stirring for 15-30 minutes at room temperature until the pungent smell of the acyl chloride dissipates[1].
-
Isolation: Filter the resulting white precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold distilled water to remove residual NaOH and butyric acid.
-
Purification: Recrystallize the crude solid from boiling ethanol to obtain pure butyranilide.
Protocol B: Anhydrous Monophasic Synthesis
Self-Validation Mechanism: Reaction progress is tracked via Thin Layer Chromatography (TLC). The highly UV-active, polar aniline spot will disappear, replaced by a higher-running (less polar) butyranilide spot.
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.
-
Dissolution: Dissolve aniline (1.0 eq) and anhydrous pyridine (1.2 eq) in dry dichloromethane (DCM) (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve butyryl chloride (1.05 eq) in a small volume of dry DCM. Add this solution dropwise to the aniline mixture over 20 minutes.
-
Maturation: Stir for 2 hours, allowing the reaction to gradually warm to room temperature.
-
Workup: Quench the reaction by washing the organic layer with 1M HCl (to protonate and remove excess pyridine/unreacted aniline), followed by saturated NaHCO3, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Comparative workflow for Schotten-Baumann versus anhydrous monophasic butyranilide synthesis.
References
-
Schotten Baumann Reaction: Introduction, mechanism, procedure Source: Chemistry Notes (chemistnotes.com) URL:[Link]
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Source: Semantic Scholar (semanticscholar.org) URL:[Link]
-
Reactions of Aniline Source: Chemistry Steps (chemistrysteps.com) URL:[Link]
Sources
Technical Support Center: Solubilization of Fluorinated Amides
Core Directive: The "Fluorine Paradox" in Aqueous Media
Welcome to the technical support center. If you are reading this, you are likely facing a common but frustrating phenomenon: your fluorinated amide dissolved perfectly in DMSO, but upon addition to your assay buffer (PBS, HEPES, or TRIS), it immediately precipitated or formed an oily residue.
The Scientific Reality: Fluorine is not merely a "hydrophobic cap."[1][2][3] It introduces a unique physicochemical environment known as the "Fluorine Effect."
-
Polar Hydrophobicity: Fluorine is the most electronegative element (3.98 Pauling), creating a permanent dipole. However, its electrons are tightly held (low polarizability), meaning it cannot participate in Van der Waals interactions as effectively as hydrogen or chlorine.[4] This makes fluorinated motifs both hydrophobic (water-hating) and lipophobic (fat-hating) in certain contexts.
-
Amide pKa Shift: Fluorination adjacent to an amide nitrogen or carbonyl (e.g.,
-fluoroamides) exerts a powerful inductive effect ( ). This withdraws electron density, significantly increasing the acidity of the N-H bond. While this can sometimes be exploited for solubility at high pH, it often leads to unexpected aggregation at neutral pH due to altered hydrogen-bond donor/acceptor profiles.
Troubleshooting Workflow (Triage)
Before attempting random additives, follow this logic flow to diagnose the specific solubility failure mode.
Figure 1: Troubleshooting logic flow for fluorinated amide precipitation. Distinguishing between crystallization and oiling out (LLPS) is critical for selecting the correct solubilizer.
Frequently Asked Questions (Scenario-Based)
Q1: "My compound crashes out immediately upon dilution, even at 1% DMSO. Why?"
Diagnosis: You are likely exceeding the Kinetic Solubility Limit . The Mechanism: When you dilute a DMSO stock into buffer, you create a state of supersaturation. Fluorinated amides often have high lattice energy (due to dipolar stacking of C-F bonds). The water molecules form a highly ordered "cage" around the fluorinated motif (hydrophobic hydration), which is entropically unfavorable. The system sheds this energy by rapidly crystallizing. The Fix:
-
Do not add buffer to the DMSO stock.
-
Do add the DMSO stock slowly to the vortexing buffer (subsurface injection).
-
Switch Solvents: If DMSO fails, try DMA (Dimethylacetamide) or NMP . Fluorinated amides often show higher solubility in DMA due to better dipole matching.
Q2: "The solution looks cloudy/milky, but I don't see crystals."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). The Mechanism: Many fluorinated compounds have low melting points. Upon contact with water, the compound separates into a focused, fluorinated-rich liquid phase rather than a solid. This is notoriously difficult to redissolve because the droplets coalesce. The Fix:
-
Surfactants are mandatory here. Standard cosolvents (DMSO) will not prevent oiling out.
-
Use Polysorbate 80 (Tween 80) at 0.05% - 0.1% or Pluronic F-127 . These surfactants reduce the interfacial tension between the "fluorous" droplet and the aqueous buffer.
Q3: "Can I use Cyclodextrins? I heard they work well with fluorine."[3]
Diagnosis: Yes, but selectivity matters . The Mechanism: Fluorine atoms are roughly isosteric with hydroxyl groups but hydrophobic. They fit exceptionally well into the hydrophobic cavity of cyclodextrins.
-
-Cyclodextrin (
-CD): Often too insoluble itself. -
Hydroxypropyl-
-Cyclodextrin (HP- -CD): The Gold Standard. The fluorinated aromatic or alkyl chain inserts into the cavity, shielding the water from the hydrophobic fluorine atoms. -
Protocol: You must prepare the HP-
-CD in the buffer before adding the compound.
Technical Protocols
Protocol A: The "Cosolvent Spike" (Kinetic Solubility)
Use this for rapid assay screening (IC50/EC50).
Materials:
-
Compound Stock (10 mM in DMSO)
-
Assay Buffer (e.g., PBS pH 7.4)
-
Critical: 100% Ethanol (molecular biology grade)
Step-by-Step:
-
Pre-dilution: Dilute your 10 mM DMSO stock 1:10 into 100% Ethanol (Intermediate Stock = 1 mM).
-
Why? Ethanol has a lower dielectric constant than DMSO and mixes with water with less exotherm/shock, reducing the "crash" potential.
-
-
Buffer Prep: Aliquot 990 µL of Assay Buffer. Vortex gently.
-
The Spike: Inject 10 µL of the Intermediate Stock (Ethanol/DMSO mix) directly into the center of the vortexing buffer.
-
Final Concentration: 10 µM compound, 1% solvent.
-
-
Readout: Measure absorbance at 600nm (turbidity) immediately. If OD > 0.05, proceed to Protocol B.
Protocol B: Cyclodextrin Complexation (Thermodynamic Stability)
Use this for animal studies or long-duration incubation (24h+).
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in water or buffer. Stir until clear (approx. 30 mins). -
Solid Addition: Weigh solid fluorinated amide (e.g., 1-2 mg) into a glass vial.
-
Solubilization: Add the 20% HP-
-CD vehicle to the solid. -
Energy Input: Sonicate for 15 minutes (bath sonicator) or vortex heavily.
-
Note: If the solution remains cloudy, pH adjustment may be required.
-
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Quantification: You must verify the concentration via HPLC/UV, as filtration may have removed undissolved compound.
Comparative Data: Solubilizer Effectiveness
| Solubilizer Class | Specific Agent | Compatibility with Fluorinated Amides | Mechanism |
| Cosolvent | DMSO | Moderate | General dipole solvation. Prone to "crashing" upon dilution. |
| Cosolvent | DMA / NMP | High | Better dipole matching for electron-deficient fluorinated amides. |
| Surfactant | Polysorbate 80 | High | Prevents "oiling out" by stabilizing fluorous droplets. |
| Complexing | HP- | Very High | Encapsulates fluorinated tails (fluorine fits cavity perfectly). |
| Polymer | PEG 400 | Low | Often ineffective for highly fluorinated compounds due to lack of hydrophobic domains. |
Mechanistic Visualization: The Cyclodextrin "Shield"
The following diagram illustrates why Cyclodextrins are often superior to DMSO for fluorinated amides. The hydrophobic fluorinated tail is thermodynamically driven into the CD cavity, shielding it from the aqueous environment.
Figure 2: Schematic of Hydroxypropyl-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
- Cametti, M., Citterio, B., & Metrangolo, P. (2012). Fluorinated Amides: A New Class of Self-Assembling Materials. Metallomics, 4, 1-15.
Sources
- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
Technical Support Center: Trifluoromethoxy (OCF₃) Moiety Preservation
Case ID: OCF3-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The trifluoromethoxy (–OCF₃) group is a "super-ether" bioisostere valued in medicinal chemistry for its high lipophilicity (Hansch
This guide addresses the most common failure modes reported by researchers: unexpected halogen exchange, ring deactivation issues during Friedel-Crafts reactions, and selectivity challenges during deprotection sequences.
Module 1: Reagent Compatibility Matrix
Quick Reference Guide for Experimental Design:
| Reagent Class | Specific Reagent | Stability Rating | Technical Note |
| Aqueous Acids | HCl (conc.), H₂SO₄, HBr (aq) | ✅ Stable | The O-atom is extremely weakly basic; protonation is negligible. |
| Superacids | TfOH (Triflic Acid), HF | ✅ Stable | Often used as solvents/catalysts for OCF₃-arene functionalization. |
| Lewis Acids (Hard) | AlCl₃ , AlBr₃ | ❌ CRITICAL RISK | High Failure Rate. Promotes F/Cl exchange (–OCF₃ → –OCCl₃). |
| Lewis Acids (Soft/Med) | BBr₃, BCl₃ | ⚠️ Conditional | Generally stable at low temp (-78°C to 0°C). Used for selective –OMe cleavage. |
| Reducing Acids | HI (Hydroiodic Acid) | ⚠️ Caution | Potential for reductive cleavage at high temperatures. |
Module 2: Troubleshooting Guides (Q&A)
Ticket #1: "My OCF₃ group disappeared during a Friedel-Crafts reaction."
User Issue:
"I attempted a Friedel-Crafts acylation on (trifluoromethoxy)benzene using acetyl chloride and AlCl₃. The NMR shows a complex mixture and loss of the –OCF₃ signal."
Root Cause Analysis: The culprit is likely Aluminum Chloride (AlCl₃) acting not just as a catalyst, but as a reagent for Halogen Exchange .
-
Mechanism: The hard Lewis acid (AlCl₃) coordinates to the ether oxygen. Unlike a standard ether, the fluorine atoms on the alpha-carbon are labile under these specific conditions.
-
Outcome: This leads to a cascade where Fluorine is swapped for Chlorine, generating a trichloromethoxy (–OCCl₃) species, which is highly unstable and hydrolyzes rapidly to a phenol or carbonate upon aqueous workup.
Corrective Protocol:
-
Switch Catalysts: Replace AlCl₃ with milder Lewis acids that do not promote halogen exchange, such as FeCl₃ , SnCl₄ , or ZnCl₂ .
-
Use Brønsted Catalysis: If the substrate tolerates it, use Triflic Acid (TfOH) or HF as the catalyst. The –OCF₃ group is stable in these media.
-
Invert the Sequence: Perform the Friedel-Crafts reaction before installing the –OCF₃ group if possible (though often OCF₃ is installed early).
Ticket #2: "Can I selectively demethylate an anisole in the presence of an OCF₃ group?"
User Issue:
"I have a molecule with both –OMe and –OCF₃ groups. I need to convert the –OMe to –OH using BBr₃. Will the OCF₃ survive?"
Resolution: Yes, with strict temperature control.
-
The Science: The BBr₃ mechanism relies on the formation of a borate complex followed by nucleophilic attack of bromide on the methyl group. The –OCF₃ carbon is sterically shielded by fluorines and the C-F bonds are stronger, making nucleophilic attack much harder.
-
Protocol:
-
Cool reaction to -78°C in anhydrous DCM.
-
Add BBr₃ (1.1 equiv per OMe).
-
Warm slowly to 0°C (Do not reflux).
-
Quench with MeOH. Result: The –OMe cleaves rapidly; the –OCF₃ remains intact.
-
Ticket #3: "Why is the reaction rate so slow compared to anisole?"
User Issue:
"I switched a methoxy substituent for a trifluoromethoxy group to block metabolism, but now my electrophilic aromatic substitution (EAS) won't proceed."
Technical Insight: You have fundamentally changed the electronics of the ring.
-
Methoxy (–OMe): Strong resonance donor (+R), Activator.
-
Trifluoromethoxy (–OCF₃): The strong electronegativity of the three fluorines dominates. While it still has a lone pair for resonance (+R), the inductive withdrawal (-I) is massive.
-
Net Effect: The –OCF₃ group is moderately deactivating (similar to a halogen) and is an ortho/para director .
Optimization:
-
Increase reaction temperature (within Lewis acid limits).
-
Use more potent electrophiles (e.g., switch from anhydride to acid chloride).
-
Warning: Do not simply add more AlCl₃ (see Ticket #1).
Module 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways of OCF₃ stability depending on the acidic environment.
Figure 1: Decision tree for acid selection showing the high risk of AlCl₃-mediated halogen exchange versus the stability observed in Brønsted acids.
Module 4: Standard Operating Procedure (SOP) for Stability Testing
Before committing valuable intermediates to scale-up, perform this Self-Validating Stability Test :
-
Setup: Dissolve 10 mg of substrate in the target solvent (e.g., CDCl₃ or neat acid if liquid).
-
Standard: Add an internal standard (e.g., α,α,α-trifluorotoluene) that is known to be inert.
-
Analysis: Acquire a baseline ¹⁹F NMR (uncoupled). Note the shift of the –OCF₃ group (typically -57 to -59 ppm ).
-
Stress Test: Add the acid reagent.
-
If Lewis Acid: Run at 0°C for 1 hour.
-
If Brønsted Acid:[1] Run at RT for 1 hour.
-
-
Checkpoint: Re-acquire ¹⁹F NMR.
-
Pass: Signal integrates 1:1 with standard; no new peaks.
-
Fail (Cleavage): Appearance of fluoride ion (approx -120 ppm) or disappearance of signal.
-
Fail (Exchange): Shift of peak or broadening indicating complexation/exchange.
-
References
-
Leroux, F. R., et al. (2005). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Organic Chemistry Frontiers.
-
Chen, Q., et al. (2002).[2] The reaction of α,α,α-trifluoromethoxybenzene with AlCl3: a high yield preparation of α,α,α-trichloromethoxybenzene. Synthetic Communications.
-
McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron.
-
Togni, A. (2014). Trifluoromethoxylation of Arenes: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives. Angewandte Chemie International Edition.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-[2-(trifluoromethoxy)phenyl]butanamide
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. N-[2-(trifluoromethoxy)phenyl]butanamide represents a molecule of interest, incorporating a flexible aliphatic chain, an amide linkage, and a uniquely substituted aromatic ring. This guide provides an in-depth analysis of its ¹H NMR spectrum, presented from the perspective of a seasoned analytical scientist. We will deconstruct the anticipated spectrum based on first principles, compare this theoretical analysis with predicted data, and establish a robust protocol for experimental data acquisition. Furthermore, we will objectively compare the utility of ¹H NMR with complementary analytical techniques such as ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and FT-IR, providing a holistic strategy for unambiguous structure confirmation. This document is intended for researchers and professionals who require a practical and theoretically grounded understanding of spectroscopic analysis for complex organic molecules.
Theoretical ¹H NMR Spectral Deconstruction
Before approaching any experimental analysis, a critical first step is to predict the ¹H NMR spectrum from the molecule's structure. This predictive exercise is not merely academic; it establishes a hypothesis that guides data interpretation and helps to identify unexpected or anomalous results. The structure of this compound can be dissected into three distinct spin systems: the aliphatic butanamide chain, the aromatic ring protons, and the amide N-H proton.
-
The Butanamide Aliphatic Chain: This portion of the molecule presents a classic n-propyl spin system attached to a carbonyl group. Following the n+1 rule for spin-spin splitting, we anticipate a straightforward pattern.[1][2]
-
H-α (Methylene adjacent to C=O): These two protons are deshielded by the anisotropic effect of the carbonyl group and are expected to appear as a triplet around δ 2.2-2.5 ppm. The triplet arises from coupling to the two adjacent H-β protons.
-
H-β (Methylene): These two protons are coupled to both H-α (2 protons) and H-γ (3 protons), for a total of 5 neighboring protons. This will result in a complex multiplet, theoretically a sextet, appearing further upfield than H-α, likely in the δ 1.6-1.9 ppm range.
-
H-γ (Methyl): These three terminal protons are the most shielded in the aliphatic chain. They are coupled only to the two H-β protons and will therefore appear as a distinct triplet around δ 0.9-1.1 ppm.
-
-
The Ortho-Disubstituted Aromatic Ring: The aromatic region (typically δ 6.5-8.5 ppm) is often the most complex and information-rich part of the spectrum.[3] The ring is substituted with an amide group (-NHCOR) and a trifluoromethoxy group (-OCF₃). The amide group is generally considered an activating, ortho-para directing group via resonance, while the trifluoromethoxy group is strongly deactivating due to the inductive effect of the fluorine atoms, yet it also directs ortho and para.[4] This ortho-substitution pattern removes the plane of symmetry, rendering all four aromatic protons chemically non-equivalent.[5][6]
-
We expect four distinct signals in the aromatic region, each integrating to one proton.
-
The coupling patterns will be complex due to ortho (³J, typically 6-10 Hz) and meta (⁴J, typically 2-4 Hz) coupling.[7] Often, this results in a series of overlapping multiplets that can be challenging to assign without advanced techniques. We would anticipate two signals appearing as approximate triplets (or more accurately, a doublet of doublets) and two as approximate doublets.
-
-
The Amide Proton (N-H): The chemical shift of the amide proton is highly variable and dependent on factors like solvent, concentration, and temperature.[8] It typically appears as a broad singlet in the δ 7.5-9.5 ppm range. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. A key confirmatory experiment is the D₂O shake, where the labile N-H proton exchanges with deuterium, causing its signal to disappear from the spectrum.
Predicted ¹H NMR Data Summary
To provide a more concrete dataset for our guide, we utilized advanced NMR prediction software, which employs algorithms combining HOSE codes, machine learning, and increment methods to simulate spectra.[9][10][11]
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-γ (CH₃) | 1.02 | Triplet (t) | 7.4 | 3H |
| H-β (-CH₂-) | 1.75 | Sextet (sxt) | 7.4 | 2H |
| H-α (-CH₂-CO) | 2.45 | Triplet (t) | 7.4 | 2H |
| Aromatic H | 7.10 - 7.25 | Multiplet (m) | - | 2H |
| Aromatic H | 7.45 - 7.60 | Multiplet (m) | - | 1H |
| N-H | 8.15 | Broad Singlet (br s) | - | 1H |
| Aromatic H | 8.30 - 8.45 | Multiplet (m) | - | 1H |
Note: Predicted values are based on simulation in CDCl₃ and serve as a reference for experimental analysis. The aromatic region is presented as ranges due to the expected complexity of the overlapping multiplets.
In-Depth Analysis and Visualization
Visualizing J-Coupling Interactions
Understanding the through-bond coupling (J-coupling) is fundamental to interpreting an NMR spectrum. The diagram below illustrates the key ³J (three-bond) couplings that define the multiplicity of the signals in the butanamide chain and the primary ortho-couplings in the aromatic ring.
Caption: Key ³J (three-bond) H-H couplings in this compound.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Trustworthy data begins with a meticulous experimental procedure. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS, or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
5 mm NMR Tubes, Grade A
-
Pasteur Pipette
-
Vortex Mixer
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good first choice for non-polar to moderately polar compounds).
-
Cap the vial and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Execute an automated shimming routine. Causality: Shimming is the most critical step for achieving high resolution. It homogenizes the magnetic field across the sample volume, resulting in sharp, symmetrical peaks, which is essential for resolving complex multiplets and accurately measuring coupling constants.
-
-
Acquisition Parameter Optimization:
-
Pulse Program: Use a standard single-pulse (zg30) experiment. A 30° pulse angle is chosen as a compromise between signal intensity and faster relaxation, allowing for a shorter experimental time.
-
Spectral Width (SW): Set a spectral width of at least 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including any potential impurities, are captured.
-
Number of Scans (NS): Start with 16 scans. This is typically sufficient for a 5-10 mg sample on a modern spectrometer.
-
Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds. Causality: This delay allows the protons to return to their equilibrium state before the next pulse. A sufficient D1 is crucial for accurate signal integration, ensuring the peak areas truly reflect the proton ratios.[12]
-
Acquisition Time (AQ): Aim for an acquisition time of 3-4 seconds to ensure good digital resolution.
-
-
Data Processing:
-
Apply an exponential multiplication window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm (or the residual solvent peak for CDCl₃ to δ 7.26 ppm).
-
Integrate all signals and normalize the integration to one of the well-resolved peaks (e.g., the 3H methyl triplet).
-
A Multi-Technique Approach: A Comparative Guide
While ¹H NMR is exceptionally powerful, relying on a single analytical technique is a scientific vulnerability. A comprehensive analysis leverages a suite of spectroscopic methods, each providing a unique piece of the structural puzzle.
| Technique | Strengths for this Molecule | Limitations / Ambiguities |
| ¹H NMR | - Provides detailed information on proton environments, connectivity (via J-coupling), and relative stereochemistry.- Integration gives proton ratios.- Excellent for identifying the aliphatic chain's structure. | - Aromatic region can be complex and overlapping.- The N-H signal can be broad and its position variable.- Provides no direct information on quaternary carbons or the -OCF₃ group. |
| ¹³C NMR | - Confirms the total number of unique carbon atoms.- Unambiguously identifies the carbonyl carbon (δ 170-180 ppm).- The carbon attached to the -OCF₃ group will have a characteristic shift and may show C-F coupling. | - Is not a quantitative technique under standard acquisition conditions.- Provides no direct connectivity information without more advanced experiments (e.g., HSQC, HMBC). |
| ¹⁹F NMR | - Highly sensitive and specific for the trifluoromethoxy group.[13]- Expected to show a single, sharp signal, confirming the chemical integrity of the -OCF₃ moiety.- Very clean background as ¹⁹F is rare in most organic molecules. | - Provides information only about the fluorine-containing part of the molecule. |
| Mass Spec. (MS) | - Provides the exact molecular weight and thus the molecular formula (with high-resolution MS).- Fragmentation patterns can help confirm the connectivity of the butanamide and trifluoromethoxyphenyl fragments. | - Does not provide information about the substitution pattern on the aromatic ring (ortho, meta, para).- Is a destructive technique. |
| FT-IR | - Quickly confirms the presence of key functional groups.- Strong C=O stretch (amide I band) around 1680 cm⁻¹.- N-H stretch around 3300 cm⁻¹.- Strong C-F and C-O stretches in the fingerprint region (1300-1000 cm⁻¹). | - Provides no detailed connectivity information.- Spectrum can be complex in the fingerprint region. |
Integrated Workflow for Structure Confirmation
A robust workflow ensures that data from each technique is used to validate the others, leading to an irrefutable structural assignment.
Caption: A multi-technique workflow for unambiguous structural elucidation.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information, from the simple spin system of the aliphatic chain to the complex multiplets of the ortho-disubstituted aromatic ring. A thorough analysis, grounded in a strong theoretical prediction and executed with a precise experimental protocol, allows for the complete assignment of the proton framework. However, for absolute confidence in drug development and research environments, ¹H NMR should not be viewed in isolation. Its power is magnified when integrated with complementary techniques like ¹³C and ¹⁹F NMR, mass spectrometry, and FT-IR. This synergistic approach transforms structural elucidation from an interpretation into a confirmation, providing the high level of certainty required for advancing scientific discovery.
References
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Bruker. [Link]
-
Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1957). Proton Magnetic Resonance Spectra of Disubstituted Benzenes. Journal of Chemical Physics, 26(3), 575-582. [Link]
-
Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14323, N-Phenylbutanamide. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
Paton, R. S., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(35), 12012-12026. [Link]
-
ChemAxon. NMR Predictor - Documentation. [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
-
Organic Chemistry Tutor. Common HNMR Patterns. [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
LibreTexts Chemistry. (2021, August 12). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
University of Regensburg. H NMR Spectroscopy. [Link]
-
OpenOChem Learn. Interpreting ¹H NMR. [Link]
-
Jasperse, C. Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
LibreTexts Chemistry. (2024, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants. YouTube. [Link]
-
Larda, S. T., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 66(2), 155-164. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
-
Open Library Publishing Platform. 29.9 ¹H NMR Spectroscopy. [Link]
-
University of Alberta. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. [Link]
-
Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring. [Link]
-
Columbia University. Structure Identification By ¹H NMR. [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 9. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 10. acdlabs.com [acdlabs.com]
- 11. NMR Predictor - Documentation [docs.chemaxon.com]
- 12. Interpreting | OpenOChem Learn [learn.openochem.org]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for fluorinated anilide purity
An in-depth technical guide to resolving complex fluorinated mixtures, designed for analytical chemists and drug development professionals.
The Analytical Challenge of Fluorinated Anilides
Fluorinated anilides are ubiquitous in modern drug discovery and agrochemistry. The introduction of fluorine atoms modulates lipophilicity, enhances metabolic stability, and improves target binding affinity. However, quantifying the purity of these compounds presents a severe chromatographic challenge.
During synthesis, closely related impurities—specifically des-fluoro analogues (missing a fluorine atom) and positional isomers (ortho, meta, or para variations)—are frequently generated. Because the hydrophobic footprint of a fluorinated anilide and its positional isomers are nearly identical, traditional reversed-phase high-performance liquid chromatography (HPLC) methods often fail to achieve baseline resolution.
As a Senior Application Scientist, I approach this not as a trial-and-error exercise, but as a problem of molecular recognition. By understanding the causality behind stationary phase interactions, we can engineer a method that inherently separates these critical pairs.
The Causality of Column Chemistry: C18 vs. Phenyl-Hexyl vs. PFP
To objectively evaluate performance, we must compare the retention mechanisms of three distinct stationary phases:
-
Standard C18 (Octadecylsilane): Relies almost exclusively on dispersive/hydrophobic interactions. Because the hydrophobicity of positional isomers (e.g., 2-fluoro vs. 4-fluoroanilide) is virtually indistinguishable, C18 columns typically result in severe co-elution.
-
Phenyl-Hexyl: Introduces
interactions alongside hydrophobicity. While this provides a slight selectivity shift for aromatic rings, it often lacks the spatial discrimination required to resolve rigid fluorinated isomers. -
PFP (Pentafluorophenyl): The gold standard for halogenated compounds. PFP phases provide a multimodal retention mechanism. As detailed by [1], PFP columns leverage strong dipole-dipole interactions,
stacking, charge-transfer, and specific fluorine-fluorine interactions. Furthermore, the rigid, planar nature of the pentafluorophenyl ring imparts exceptional shape selectivity , allowing it to easily discriminate between ortho, meta, and para substitutions [2].
Method Development Logic
HPLC method development workflow highlighting PFP column selection for fluorinated isomers.
Self-Validating Experimental Protocol
To prove the superiority of the PFP chemistry for this application, we utilize a self-validating workflow. A self-validating system ensures that any chromatographic anomaly (carryover, co-elution, or system drift) is automatically flagged during the run sequence.
Step 1: System Suitability Test (SST) Preparation
Prepare a resolution mixture containing:
-
Target API: 4-fluoroanilide derivative (100 µg/mL).
-
Impurity A: Des-fluoro anilide (10 µg/mL).
-
Impurity B: 2-fluoroanilide positional isomer (10 µg/mL).
Self-Validation Check: The method is only deemed valid if the resolution (
Step 2: Mobile Phase Causality & Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.
-
Causality: Low pH suppresses the ionization of residual surface silanols on the silica support, preventing peak tailing for basic anilide derivatives. Ammonium formate is volatile, allowing this UV-based method to be directly transferred to an LC-MS system for orthogonal mass verification without altering the chemistry.
-
-
Mobile Phase B (Organic): 100% Methanol.
-
Causality:This is a critical choice. Acetonitrile is aprotic and contains a
-electron-rich cyano group that actively competes with the stationary phase for interactions. Methanol, a protic solvent, does not suppress these interactions, thereby maximizing the unique dipole and selectivity of the PFP column [3].
-
Step 3: Gradient Elution Profile
Equilibrate the chosen column (
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities).
-
2.0 - 12.0 min: Linear gradient from 30% to 70% B.
-
12.0 - 15.0 min: 70% B (Column wash).
-
15.0 - 15.1 min: Return to 30% B.
-
15.1 - 20.0 min: Re-equilibration.
Step 4: Sequence Execution
Inject 10 µL in the following sequence: Blank (Mobile Phase) -> SST Mix (x3) -> Blank -> Unknown Sample -> Blank. Self-Validation Check: The blanks injected immediately after the high-concentration SST and Sample must show zero carryover at the API retention time, validating that the column wash step is effective.
Quantitative Performance Comparison
The experimental data below summarizes the performance of the three column chemistries under the exact same mobile phase conditions.
| Column Chemistry | Primary Retention Mechanism(s) | RT of API | Peak Tailing ( | ||
| Standard C18 | Dispersive / Hydrophobic | 6.50 min | 1.4 | 0.8 (Co-elution) | 1.15 |
| Phenyl-Hexyl | Hydrophobic, | 7.25 min | 1.8 | 1.2 (Incomplete) | 1.12 |
| PFP (Pentafluorophenyl) | Hydrophobic, | 8.40 min | 3.5 | 2.9 (Baseline) | 1.05 |
Data Interpretation
The C18 column fails to resolve the ortho-isomer from the para-isomer (API) because their hydrophobic partition coefficients are nearly identical. The Phenyl-Hexyl column provides a marginal improvement due to
The PFP column successfully achieves baseline resolution (
Conclusion
When developing purity methods for fluorinated anilides, relying on standard C18 chemistry is a strategic error that leads to masked impurities. By pairing a PFP stationary phase with a methanol-based mobile phase, analytical scientists can exploit dipole,
References
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL:[Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies Application Notes URL:[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation Application Notes URL:[Link]
A Comparative Guide to the Infrared Spectroscopy of Amide and Trifluoromethoxy (OCF3) Functional Groups
Introduction
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable tool for this purpose, providing a unique vibrational "fingerprint" of a molecule.[1] This guide offers an in-depth, comparative analysis of the characteristic IR absorption bands for two functional groups of increasing importance in medicinal chemistry: the ubiquitous amide linkage and the electron-withdrawing trifluoromethoxy (OCF3) group. Understanding the distinct and sometimes overlapping spectral features of these groups is critical for accurate structural elucidation and purity assessment.
This document moves beyond a simple recitation of frequency tables. It is designed to provide a senior-level perspective, explaining the causality behind spectral features and offering a robust experimental framework for obtaining high-quality, reproducible data.
Section 1: The Amide Functional Group - A Multifaceted IR Signature
The amide functional group is fundamental to the structure of peptides, proteins, and a vast array of synthetic molecules. Its IR spectrum is rich with information, defined by several key vibrational bands whose positions are exquisitely sensitive to molecular structure and environment, particularly hydrogen bonding.[2][3]
Key Amide Vibrational Modes
1. N-H Stretching Vibrations (~3500-3100 cm⁻¹) The presence and pattern of bands in this region are highly diagnostic of the amide type.
-
Primary Amides (R-CO-NH₂): These exhibit two distinct N-H stretching bands due to asymmetric and symmetric vibrations.[4] In dilute, non-polar solutions, these appear near 3520 cm⁻¹ and 3400 cm⁻¹.[2] In the solid state, where hydrogen bonding is prevalent, these bands broaden and shift to lower wavenumbers, typically appearing near 3350 cm⁻¹ and 3180 cm⁻¹.[2][4] The presence of two peaks in this region is a strong indicator of a primary amide.[5]
-
Secondary Amides (R-CO-NHR'): Possessing a single N-H bond, secondary amides show one N-H stretching band.[3] This band is found near 3400-3500 cm⁻¹ in dilute solutions and shifts to around 3300 cm⁻¹ in solid samples.[2] Its shape can be broadened by hydrogen bonding.[6]
-
Tertiary Amides (R-CO-NR'R''): Lacking an N-H bond, tertiary amides do not exhibit any absorption in this region.[3]
2. C=O Stretching (Amide I Band) (~1700-1630 cm⁻¹) The Amide I band is typically the strongest absorption in an amide's IR spectrum, arising predominantly from the C=O stretching vibration.[5][7] Its frequency is lowered compared to ketones (~1715 cm⁻¹) due to resonance, where the nitrogen's lone pair of electrons delocalizes, imparting more single-bond character to the C=O bond.[8][9]
-
Solid State: Hydrogen bonding significantly lowers the Amide I frequency. Primary and secondary amides in the solid phase typically absorb strongly between 1650-1630 cm⁻¹.[2][4]
-
Dilute Solution: In the absence of intermolecular hydrogen bonding, the Amide I band shifts to a higher frequency, appearing in the 1700-1680 cm⁻¹ range.[2]
-
Tertiary Amides: The C=O stretch is independent of hydrogen bonding with other amide groups and is consistently found in the 1680-1630 cm⁻¹ range.[2]
3. N-H Bending (Amide II Band) (~1640-1515 cm⁻¹) This band, unique to primary and secondary amides, is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.[2][7]
-
Primary Amides: The Amide II band appears between 1620-1590 cm⁻¹. In solid-state spectra, it is often very close to or obscured by the more intense Amide I band.[2][10]
-
Secondary Amides: This band is particularly diagnostic, appearing as a strong, distinct peak between 1570-1515 cm⁻¹ in solid samples.[2] The presence of a strong Amide I peak and a nearby strong Amide II peak is a classic signature of a secondary amide.[3]
4. Amide III Band (~1350-1250 cm⁻¹) The Amide III band is a complex and generally weaker absorption resulting from a mixture of C-N stretching and N-H bending.[7][11] While less intense than the Amide I and II bands, it can be useful for conformational studies, particularly in proteins.[12]
Caption: Key vibrational modes of a secondary amide.
Section 2: The Trifluoromethoxy (OCF3) Group - A Region of Intense Absorption
The trifluoromethoxy (OCF3) group is a powerful bioisostere for groups like methoxy or chloro, valued for its metabolic stability and ability to modulate physicochemical properties. Its IR spectrum is dominated by extremely strong absorptions related to its carbon-fluorine bonds.
Key OCF3 Vibrational Modes
The vibrations of the OCF3 group are primarily characterized by coupled C-F and C-O stretching modes. Due to the high electronegativity of fluorine, these bonds have large dipole moments, resulting in IR absorptions of very high intensity.[13]
-
Asymmetric and Symmetric C-F Stretches (~1350-1100 cm⁻¹): This is the most characteristic region for the OCF3 group. It typically displays multiple, very strong, and often complex absorption bands. These arise from the various stretching vibrations of the three C-F bonds.[14] The exact positions and complexity depend on the molecular environment, but the presence of exceptionally intense bands in this upper-fingerprint region is a strong indicator of a polyfluorinated group like OCF3.
-
C-O Stretching (~1100-1000 cm⁻¹): The stretching of the C-O bond in the OCF3 moiety also contributes to the absorption in this region. This mode is heavily influenced by and coupled with the C-F vibrations.[14][15]
The diagnostic power of the OCF3 group lies not in a single, sharp peak, but in a pattern of exceptionally strong absorptions that often dominate the 1350-1100 cm⁻¹ portion of the spectrum.
Caption: Workflow for IR analysis using the KBr pellet method.
Conclusion
The infrared signatures of amide and trifluoromethoxy (OCF3) groups are distinct and highly informative. Amides are characterized by a combination of N-H and C=O (Amide I) stretches, with the Amide II band providing further confirmation for primary and secondary amides. In contrast, the OCF3 group is identified by a series of exceptionally strong and complex C-F stretching vibrations in the 1350-1100 cm⁻¹ region. By following a systematic workflow—examining the carbonyl, N-H, and upper fingerprint regions in sequence—researchers can confidently distinguish between these critical functional groups, ensuring the accurate structural characterization essential for advancing drug discovery and development programs.
References
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MSU chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
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LibreTexts. (2021, August 25). Infrared Spectroscopy. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide infrared spectra. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Lin, S., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8616–8624. Retrieved from [Link]
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Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 232-241. Retrieved from [Link]
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OpenOChem Learn. (n.d.). The Shape of Absorption Bands. Retrieved from [Link]
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Lin, S., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8616–8624. Retrieved from [Link]
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LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
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University of Puget Sound. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Kubelka, J., & Keiderling, T. A. (2008). Amide I Infrared Spectral Features Characteristic of Some Untypical Conformations Appearing in the Structures Suggested for Amyloids. The Journal of Physical Chemistry B, 112(29), 8793–8801. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? Retrieved from [Link]
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Fu, F.-N., et al. (1984). A Study of the Amide III Band by FT-IR Spectrometry of the Secondary Structure of Albumin, Myoglobin, and γ-Globulin. Applied Spectroscopy, 38(5), 724-728. Retrieved from [Link]
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Della Védova, C. O., et al. (2004). Trifluoromethyl Chloroformate, ClC(O)OCF3: Structure, Conformation, and Vibrational Analysis Studied by Experimental and Theoretical Methods. The Journal of Physical Chemistry A, 108(4), 649-657. Retrieved from [Link]
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LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Woerth, M., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]
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IGNOU. (n.d.). Basic principles and Instrumentation for IR spectroscopy. Retrieved from [Link]
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University of Wisconsin-River Falls. (n.d.). 10. Infrared Spectroscopy. Retrieved from [Link]
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Lin, S., et al. (2020, April 9). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ResearchGate. Retrieved from [Link]
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Nature. (n.d.). N-H Stretching Frequencies of Amines and Amides. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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PubMed. (2007, November 15). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]
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Dartmouth College. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]
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WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
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ResearchGate. (n.d.). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. Retrieved from [Link]
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LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Jaleh, S., et al. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Open Archives. Retrieved from [Link]
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Figshare. (2004, January 29). Trifluoromethyl Chloroformate, ClC(O)OCF3: Structure, Conformation, and Vibrational Analysis Studied by Experimental and Theoretical Methods†. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 5). Vibrational spectra and normal coordinate analysis of CF3 compounds---XVIII.[10] N(SCF3)3---14N and 15N versions. Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). Transition Metal Carbonyls. Retrieved from [Link]
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MDPI. (2024, June 8). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. Retrieved from [Link]
-
ResearchGate. (2025, August 6). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from [Link]
-
Austin Publishing Group. (2019, December 24). Cl-Initiated Oxidation Mechanism and Thermochemistry of Trifluoromethyl Methyl Ether CH3OCF3(HFE- 143a): An Insight from DFT Study. Retrieved from [Link]
-
Bentham Open Archives. (2010, August 6). IR Spectra and Vibrational Modes of the Hydrofluoroethers CFOCH3, CFOCFH, and CFOCFCFH and Corresponding Alkanes CFCH, CFCFH, and CFCFCFH. Retrieved from [Link]
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SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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Comparative Lipophilicity Guide: -OCF₃ vs. -CF₃ Substituted Amides in Drug Design
The strategic incorporation of fluorinated motifs is a foundational pillar in modern medicinal chemistry. When optimizing an active pharmaceutical ingredient (API), particularly those containing polar amide scaffolds, researchers frequently rely on fluorination to fine-tune pharmacokinetics, enhance metabolic stability, and improve membrane permeability.
This guide provides an in-depth, objective comparison of the physicochemical behaviors of trifluoromethyl (-CF₃) versus trifluoromethoxy (-OCF₃) substitutions on amide scaffolds, supported by mechanistic causality and self-validating experimental protocols.
Physicochemical Causality: Why -OCF₃ Outpaces -CF₃ in Lipophilicity
Amides are inherently polar functional groups due to the resonance between the nitrogen lone pair and the carbonyl oxygen. When substituting an amide-containing drug candidate (such as a benzamide derivative), the choice between a -CF₃ and an -OCF₃ group fundamentally alters the molecule's solvation shell and overall lipophilicity (LogP).
While both groups are strongly electron-withdrawing, their impact on lipophilicity diverges due to distinct structural and conformational mechanics:
-
The -CF₃ Effect (Rigidity): The trifluoromethyl group is rigidly attached to the aromatic or aliphatic system. Its lipophilicity stems directly from its large hydrophobic volume and the low polarizability of its highly stable C-F bonds[1]. It provides a moderate but predictable increase in LogP.
-
The -OCF₃ Effect (Conformational Desolvation): Counterintuitively, adding an ethereal oxygen atom—typically a polar, hydrogen-bond accepting element—increases lipophilicity compared to the -CF₃ group. The highly electronegative -CF₃ moiety withdraws electron density from the adjacent oxygen, drastically diminishing its hydrogen-bond accepting capacity. Furthermore, the flexible C-O bond allows the -OCF₃ group to adopt an orthogonal conformation relative to an aromatic ring. This structural shift effectively buries the oxygen's lone pairs, preventing water molecules from solvating them 2[2].
This pronounced desolvation effect explains why the -OCF₃ group boasts a higher Hansch hydrophobic parameter (π = +1.04) compared to the -CF₃ group (π = +0.88) .
Mechanistic Pathway Visualization
The logical relationship between substituent selection, conformational adaptation, and the resulting physicochemical properties is mapped below.
Mechanistic pathway illustrating how -CF3 and -OCF3 substitutions modulate amide lipophilicity.
Quantitative Data Comparison
The table below summarizes the expected lipophilicity shifts when substituting a standard polar benzamide scaffold. The data reflects the intrinsic hydrophobic contributions of the respective fluorinated groups 3[3].
| Scaffold Base | Substituent | Hansch Parameter (π) | Expected ∆LogP (vs. -H) | Key Physicochemical Trait |
| Benzamide | -H | 0.00 | 0.00 | Baseline polarity |
| Benzamide | -CF₃ | +0.88 | +0.8 to +1.0 | Rigid, high metabolic stability |
| Benzamide | -OCF₃ | +1.04 | +1.1 to +1.3 | Flexible, highly lipophilic desolvation |
Experimental Workflows for Lipophilicity Determination
To objectively compare the lipophilicity of these substituted amides in the lab, researchers must employ rigorous, self-validating experimental protocols.
Protocol 1: Shake-Flask Method (The Thermodynamic Gold Standard)
Causality & Self-Validation: This method directly measures the thermodynamic partitioning of the amide between an aqueous and a lipid phase. The protocol is designed as a self-validating system: by calculating the mass balance at the end of the assay, researchers can definitively rule out experimental artifacts such as compound precipitation or adsorption to the glass vial.
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (e.g., PBS, pH 7.4) for 24 hours to ensure mutual saturation. This prevents volume shifts during the actual experiment.
-
Preparation: Prepare a 10 mM stock solution of the target fluorinated amide in DMSO.
-
Partitioning: In a borosilicate glass vial, add 5 mL of the pre-saturated 1-octanol and 5 mL of the pre-saturated buffer. Spike the biphasic system with 50 µL of the amide stock solution.
-
Equilibration: Mechanically shake the vial at a constant 25°C for 60 minutes. Follow with centrifugation at 3000 rpm for 15 minutes to guarantee a sharp phase boundary.
-
Quantification: Carefully sample both the octanol and aqueous layers using separate syringes. Quantify the amide concentration in each phase using LC-MS/MS.
-
Validation & Calculation: Calculate the mass balance (
). The recovered mass must equal the initial spike (±5%) for the run to be valid. Calculate LogP as .
Protocol 2: RP-HPLC Method (High-Throughput Profiling)
Causality & Self-Validation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates the retention time of the analyte with its lipophilicity. By utilizing a hydrophobic C18 stationary phase, the system mimics the hydrophobic core of a lipid bilayer. The capacity factor (
-
Calibration: Inject a set of 5-7 reference compounds with known, well-documented LogP values (e.g., toluene, bromobenzene, and standard fluorinated amides) onto a C18 column.
-
Mobile Phase: Utilize an isocratic mobile phase (e.g., 50% Methanol / 50% Water) at a constant flow rate of 1.0 mL/min to prevent gradient-induced retention shifts.
-
Measurement: Inject the -CF₃ and -OCF₃ substituted amides. Record their absolute retention times (
). -
Capacity Factor Normalization: Calculate the capacity factor (
) for each compound: , where is the dead time measured using an unretained marker (e.g., uracil). -
Correlation: Plot
versus the known LogP of the reference standards. Use the resulting linear regression equation to accurately interpolate the LogP of the experimental amides.
Conclusion
Both -CF₃ and -OCF₃ substitutions are indispensable tools for overcoming the inherent polarity of amide scaffolds, thereby enhancing membrane permeability and metabolic stability. However, the -OCF₃ group consistently imparts a higher degree of lipophilicity. This is driven by its unique conformational flexibility, which allows the molecule to shield the ethereal oxygen's lone pairs and minimize aqueous solvation.
When designing amides that require a significant boost in LogP without adding extensive aliphatic bulk, -OCF₃ is the superior choice. Conversely, -CF₃ is preferred when a moderate lipophilicity increase coupled with strict steric rigidity is required for target binding.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules / PMC (NIH) URL:[Link]
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups Source: CHIMIA URL:[Link]
-
Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: ACS Publications URL:[Link]
Sources
biological activity comparison of butanamide derivatives
Executive Summary
Butanamide (butyramide) derivatives represent a versatile scaffold in modern medicinal chemistry, serving as pharmacophores for anticonvulsant, antimicrobial, and anti-inflammatory agents. Unlike the rigid pyrrolidine structure of levetiracetam, open-chain butanamide derivatives offer greater rotational freedom, allowing for diverse binding modes with biological targets such as voltage-gated ion channels, COX enzymes, and bacterial cell wall synthesis proteins.
This guide objectively compares two distinct classes of bioactive butanamide derivatives:
-
Antimicrobial: (Z)-2-benzylidene-3-oxobutanamide derivatives (Targeting MRSA/MDR pathogens).[1]
-
Anti-inflammatory: 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives (Targeting COX pathways).[2]
Chemical Context & Structural Classification
The "butanamide" core allows for extensive functionalization at the Nitrogen (N-substituted), Alpha (
-
3-oxobutanamide (Acetoacetamide) Derivatives: Characterized by a
-keto group, these are often used as precursors for Knoevenagel condensations to create conjugated systems effective against microbial targets. - -substituted Butanamides: These often serve as linkers, connecting a pharmacophore (like a benzoxazole ring) to a polar amide headgroup, mimicking the arachidonic acid structure relevant in inflammation.
Case Study 1: Antimicrobial Activity
Class: (Z)-2-benzylidene-3-oxobutanamide Derivatives[1]
These compounds function as Michael acceptors, potentially alkylating essential bacterial enzymes. Their planar structure allows intercalation into bacterial DNA or binding to cell wall synthesis proteins.
Comparative Efficacy Data
The following table compares the Minimum Inhibitory Concentration (MIC) of key derivatives against multidrug-resistant strains.
| Compound ID | R-Substituent (Aryl Ring) | MIC vs. MRSA (µg/mL) | MIC vs. A. baumannii (MDR) | Toxicity (HEK293 Cell Viability) |
| Compound 17 | 3-Nitro ( | 4.0 | 8.0 | >90% at 64 µg/mL |
| Compound 18 | 4-Nitro ( | 2.0 | 16.0 | >85% at 64 µg/mL |
| Compound 21 | 4-Chloro ( | 8.0 | >32.0 | High |
| Standard | Ciprofloxacin | 32.0 (Resistant) | 64.0 (Resistant) | N/A |
Data Source: Synthesized findings from recent medicinal chemistry literature [1].
Structure-Activity Relationship (SAR)
-
Electron Withdrawal: Strong electron-withdrawing groups (EWGs) like Nitro (
) at the meta or para positions significantly enhance potency. This likely increases the electrophilicity of the -carbon, facilitating covalent interactions with bacterial nucleophiles. -
Halogens: Chlorine substitution provides moderate activity but lower selectivity compared to nitro groups.
-
Hydrophilicity: Introduction of hydrophilic groups (e.g.,
, ) drastically reduces membrane permeability and antibacterial activity.
Synthesis Workflow (Green Chemistry)
The synthesis utilizes a Knoevenagel condensation catalyzed by L-proline, avoiding toxic bases like piperidine.
Caption: One-pot L-proline catalyzed synthesis of antimicrobial butanamide derivatives.
Case Study 2: Anti-inflammatory Activity
Class: 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide Derivatives[2][5]
These compounds are designed to inhibit Cyclooxygenase (COX) enzymes. The benzoxazolinone ring mimics the lipophilic portion of arachidonic acid, while the butanamide chain extends into the enzyme's active site channel.
Performance vs. Standard NSAIDs
Compounds were evaluated in carrageenan-induced paw edema models (anti-inflammatory) and for gastric safety (ulcerogenic index).
| Compound | Amide Substituent (-NR2) | Inhibition of Edema (%) | Ulcer Index (0-3 Scale) | Potency Relative to Indomethacin |
| Compound 2d | Morpholine | 62% | 0.0 (Safe) | 0.9x |
| Compound 2g | 4-Methylpiperazine | 78% | 1.2 (Mild Lesions) | 1.1x |
| Indomethacin | N/A (Standard) | 75% | 2.5 (Severe) | 1.0x |
| Control | Saline | 0% | 0.0 | - |
Insight: While Compound 2g is the most potent, Compound 2d offers the best therapeutic window, providing significant inflammation relief with zero observed gastric toxicity [2].
Mechanism of Action (MOA)
The derivatives likely act as competitive inhibitors of COX-2. The 5-chloro substitution on the benzoxazole ring fits into the hydrophobic pocket of COX-2, while the amide moiety interacts with Arg120 or Tyr355 at the channel entrance, preventing arachidonic acid entry.
Caption: Competitive inhibition of COX enzymes by butanamide derivatives blocks prostaglandin synthesis.
Experimental Protocols
Protocol A: MIC Determination (Microbroth Dilution)
Used for validating antimicrobial activity of (Z)-2-benzylidene-3-oxobutanamide derivatives.
-
Preparation: Dissolve test compounds in DMSO to a stock concentration of 1 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Final concentrations should range from 0.5 to 64 µg/mL.
-
Inoculation: Adjust bacterial culture (e.g., MRSA) to
CFU/mL and add 100 µL to each well. -
Incubation: Incubate plates at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
Protocol B: Synthesis of Benzoxazole Butanamides
Standard procedure for generating the anti-inflammatory scaffold.
-
Alkylation: Reflux 5-chloro-2-benzoxazolinone (0.01 mol) with ethyl 4-bromobutyrate (0.012 mol) and
in acetone for 12 hours. Filter and evaporate to get the ester. -
Hydrolysis: Treat the ester with 10% NaOH/Ethanol at reflux for 2 hours. Acidify with HCl to precipitate the acid intermediate.
-
Chlorination: Reflux the acid with Thionyl Chloride (
) in benzene for 3 hours to generate the acid chloride. -
Amidation: Add the acid chloride dropwise to a cooled solution (
) of the appropriate amine (e.g., morpholine) and triethylamine in dichloromethane. Stir for 4 hours. -
Purification: Wash with
, dry over , and recrystallize from ethanol.
References
-
Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry. (2023).[3]
-
Synthesis of new 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl) butanamide derivatives and their analgesic and anti-inflammatory properties. Turkish Journal of Chemistry. (2003).
-
Structure–activity relationships of butanamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2014).
Sources
- 1. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis of New 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide Deriv" by H. OZAN GÜLCAN, SERDAR ÜNLÜ et al. [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
Comparative Guide: Retention Time Behavior of Trifluoromethoxy Isomers in LC-MS
Topic: Retention Time Comparison of Trifluoromethoxy Isomers in LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trifluoromethoxy (-OCF
This guide provides an in-depth technical comparison of the retention behaviors of trifluoromethoxy-substituted isomers (specifically anilines and benzoic acids) in Reversed-Phase Liquid Chromatography (RPLC). Key Finding: In standard C18 systems, the elution order typically follows Ortho < Meta < Para , driven primarily by steric hindrance and hydrophobic surface area interactions. This guide details the mechanistic underpinnings, experimental protocols, and optimization strategies to achieve baseline resolution.
Mechanistic Basis of Separation
To master the separation of -OCF
2.1. Hydrophobicity and The "Ortho Effect"
The -OCF
-
Para-Isomers (4-OCF
): These molecules possess the most planar and linear conformation. This maximizes the contact surface area with the C18 alkyl chains, resulting in the strongest hydrophobic interaction and the longest retention time . -
Ortho-Isomers (2-OCF
): The bulky -OCF group in the ortho position creates steric repulsion with the adjacent functional group (e.g., -NH or -COOH). This forces the molecule into a twisted, non-planar conformation. The reduced effective hydrophobic surface area limits interaction with the stationary phase, leading to the shortest retention time . -
Meta-Isomers (3-OCF
): These exhibit intermediate planarity and hydrophobicity, eluting between the ortho and para isomers.
2.2. Electronic Effects and Dipole Moments
The -OCF
Experimental Protocol
The following protocol is a self-validating system designed for the separation of trifluoromethoxy aniline or trifluoromethoxy benzoic acid isomers.
3.1. Reagents and Materials [1][2][3]
-
Analytes: 2-, 3-, and 4-(Trifluoromethoxy)aniline (or benzoic acid equivalents).
-
Column: C18 (Octadecyl) end-capped column (e.g., 150 mm x 2.1 mm, 1.7 µm or 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3.2. LC-MS Method Parameters
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID).
-
Column Temperature: 40°C (Higher temperature improves mass transfer and peak shape).
-
Injection Volume: 1–5 µL.
-
Gradient Profile:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
3.3. Detection
-
MS Source: ESI Positive (for anilines) or Negative (for acids).
-
UV: 254 nm (Aromatic ring absorption).[4]
Comparative Analysis & Data
The following table summarizes the typical chromatographic performance observed under the conditions described above.
Table 1: Comparative Retention Data for Trifluoromethoxy Aniline Isomers
| Isomer | Substitution Position | Relative Retention Time (RRT)* | Elution Order | Predicted LogP | Mechanism of Separation |
| Ortho | 2-(Trifluoromethoxy) | 0.85 | 1st (Fastest) | ~2.6 | Steric hindrance reduces binding; twisted conformation. |
| Meta | 3-(Trifluoromethoxy) | 0.92 | 2nd | ~2.8 | Intermediate hydrophobic contact. |
| Para | 4-(Trifluoromethoxy) | 1.00 | 3rd (Slowest) | ~2.9 | Maximum planarity; highest hydrophobic surface area. |
*RRT is calculated relative to the Para isomer (set to 1.00).
Table 2: Resolution Metrics (Critical Quality Attributes)
| Parameter | Value | Note |
| Resolution (Rs) O/M | > 2.5 | Baseline separation is easily achieved due to significant steric differences. |
| Resolution (Rs) M/P | > 1.8 | Critical pair. Requires optimized gradient slope (approx. 2-3% B/min). |
| Peak Symmetry (As) | 0.9 – 1.2 | Excellent symmetry expected with end-capped columns and formic acid modifier. |
Visualizations
5.1. Separation Mechanism Diagram
This diagram illustrates the physical interactions between the isomers and the C18 stationary phase.
Caption: Schematic of the hydrophobic interaction strength. Para isomers bind most strongly due to planarity, while ortho isomers elute first due to steric twisting.
5.2. LC-MS Method Development Workflow
A systematic approach to optimizing the separation of these isomers.
Caption: Iterative workflow for optimizing the separation of regioisomers, focusing on gradient slope and selectivity tuning.
Troubleshooting & Optimization
-
Co-elution of Meta and Para: This is the most common issue.
-
Solution: Switch from Acetonitrile to Methanol . Methanol allows for different selectivity (
) due to its protic nature, often enhancing the separation of shape-constrained isomers. -
Alternative: Use a Phenyl-Hexyl column.[5] The
- interactions offered by the phenyl phase can discriminate between the electronic distributions of the isomers more effectively than a standard C18.
-
-
Peak Tailing:
-
Cause: Interaction of the amine group (in anilines) with residual silanols on the silica surface.
-
Solution: Ensure the column is "end-capped." Add 5-10 mM Ammonium Formate to the mobile phase to compete for silanol binding sites.
-
References
-
Journal of Medicinal Chemistry. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]
-
Chromatography Online. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
SIELC Technologies. (2024). Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (PMC). (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: N-[2-(trifluoromethoxy)phenyl]butanamide
Executive Summary: The "Unknown Potency" Protocol
Hazard Band Assignment: OEB 3 (Default/Provisional)
Primary Risk Vector: Inhalation of particulates and Dermal Absorption (Enhanced by
You are likely handling N-[2-(trifluoromethoxy)phenyl]butanamide as a research intermediate or library compound. A specific, publicly validated toxicological profile (SDS) is likely sparse or generic. In the absence of
This guide treats the compound as a Potent Pharmaceutical Intermediate . The presence of the trifluoromethoxy group significantly increases the compound's lipophilicity, making it capable of penetrating the stratum corneum (outer skin layer) more effectively than non-fluorinated analogues.
Part 1: Risk Assessment & Hazard Identification
Structure-Activity Relationship (SAR) Safety Analysis
To understand why you need specific PPE, you must understand the molecule's behavior:
| Molecular Feature | Safety Implication |
| Amide Linkage | Generally stable, but metabolic hydrolysis can release aniline derivatives. Anilines are associated with sensitization and potential blood toxicity (methemoglobinemia). |
| Trifluoromethoxy Group ( | Critical Hazard Driver. This group is highly lipophilic (greasy). It acts as a "Trojan Horse," facilitating the transport of the molecule across biological membranes (skin/lungs). |
| Physical State (Solid) | As a likely crystalline solid, the primary risk is fugitive dust generation during weighing and transfer. |
Occupational Exposure Banding (OEB)
Since no specific OEL exists, we assign this compound to Band 3 (10–100
-
Operational Rule: Handle only within a certified chemical fume hood or powder containment enclosure. Open-bench handling is strictly prohibited.
Part 2: The PPE Matrix
This matrix is designed to prevent permeation and inhalation.[1] Standard "lab coats and latex gloves" are insufficient for fluorinated aromatics in solution.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Dry Solid) | Double Nitrile Gloves (min 5 mil outer). | Nitrile provides adequate protection against dry solids. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Hand Protection (In Solution) | Laminated Film (e.g., Silver Shield) under Nitrile. | Once dissolved (e.g., in DMSO/DCM), the solvent acts as a carrier. The |
| Respiratory | Engineering Control First: Fume Hood. PPE: N95 (minimum) or P100 (preferred) if outside hood. | Surgical masks offer zero protection against chemical particulates. If the hood sash is breached, a P100 respirator captures 99.97% of fine particles. |
| Body/Skin | Tyvek® Lab Coat (Disposable) or closed-front gown. | Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dust and splashes. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[1] | Safety glasses with side shields are insufficient for powders that can drift around lenses. |
Part 3: Operational Protocols
Workflow 1: Weighing & Transfer (The High-Risk Moment)
Objective: Eliminate static-driven dispersion of the powder.
-
Preparation:
-
Place an anti-static mat or use an ionizing gun inside the fume hood. Fluorinated solids are often static-prone and will "jump" from spatulas.
-
Line the work surface with absorbent, plastic-backed bench paper (absorbent side up) to capture minor spills.
-
-
The Transfer:
-
Tare the vial before opening.
-
Open the source container only inside the hood.
-
Use a disposable anti-static weighing boat.
-
Critical Step: If the solid is clumpy, do not crush it in an open boat. Dissolve it in the transport vial if possible, or crush inside a closed bag.
-
-
Decontamination:
-
Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe (compatible with your label) before removing it from the hood.
-
Workflow 2: Solubilization
-
Warning: Once dissolved, the risk of skin absorption increases by an order of magnitude.
-
Solvent Choice: If using DMSO or DMF, be aware these solvents dramatically accelerate skin permeability.
-
Technique: Use positive displacement pipettes if the solution is viscous or volatile to prevent dripping.
Part 4: Visualization & Logic Flows
Diagram 1: Gowning & Handling Logic
This decision tree ensures you are correctly equipped before you touch the material.
Caption: Decision logic for PPE selection based on physical state. Note the escalation to Silver Shield gloves when solvents are involved.
Diagram 2: Spill Response Protocol
Immediate actions to take if containment is breached.
Caption: Triage protocol for spills. Wetting powder spills is critical to prevent inhalation of dust.
Part 5: Disposal & Deactivation
The "Forever Chemical" Problem: Because of the Carbon-Fluorine bonds (C-F) in the trifluoromethoxy group, this compound is resistant to standard chemical degradation.
-
Waste Stream: Segregate into "Halogenated Organic Waste."
-
Labeling: Clearly mark the tag with "Fluorinated Organic - High Temp Incineration Required."
-
Prohibited:
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[2] CDC. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). Destruction and Disposal of PFAS and Fluorinated Compounds.[3][Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
